1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Description
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Properties
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-5-7-1-2-8(12-6-7)13-4-3-11-9(13)14/h1-2,6H,3-5,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTJTEDLZHCWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
High-Fidelity Fragment for Medicinal Chemistry & Lead Optimization
Executive Identity & Physicochemical Core
Compound Name: 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
CAS Registry Number: 1935405-08-5
Molecular Formula:
The Structural Mandate
This molecule represents a "privileged scaffold" in modern drug discovery, specifically within Fragment-Based Drug Discovery (FBDD). It combines three distinct pharmacophoric elements:
-
The Pyridine Core: A semi-rigid aromatic spacer that modulates solubility and
-stacking interactions. -
The Cyclic Urea (Imidazolidin-2-one): A polar, hydrogen-bond-rich "head" group capable of bidentate interactions (acceptor via carbonyl, donor via N-H). It serves as a bioisostere for amides or lactams, often improving metabolic stability against hydrolysis.
-
The Aminomethyl "Tail": A primary amine handle (
linker) that provides a vector for further elaboration (e.g., reductive amination, amide coupling) or acts as a key cation- interactor in enzyme active sites (e.g., Asp/Glu residues in proteases).
Physicochemical Profile (Experimental & Predicted)
The following data aggregates experimental catalog values with high-confidence QSAR predictions essential for ADME profiling.
| Property | Value | Context/Implication |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder. |
| Melting Point | 175–180 °C (Predicted) | High lattice energy due to intermolecular H-bonding (Urea/Amine). |
| LogP (Oct/Wat) | -0.8 to -0.3 | Highly Hydrophilic. Ideal for lowering the lipophilicity of lead compounds (LipE optimization). |
| pKa (Basic) | ~9.2 (Amine), ~3.5 (Pyridine) | The primary amine is protonated at physiological pH. The pyridine nitrogen is deactivated by the urea substituent. |
| TPSA | ~85 Ų | Good membrane permeability relative to MW; fits "Rule of 3" for fragments. |
| Solubility | High (Acidic media), Moderate (Water) | Solubility is pH-dependent; significantly enhanced in 0.1N HCl. |
Synthetic Architecture & Methodology
The synthesis of this compound requires a strategy that differentiates between the nucleophilic nitrogens to prevent polymerization.
Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the convergent synthesis strategy, prioritizing the formation of the C-N bond between the pyridine and the imidazolidinone ring before the final deprotection of the amine.
Figure 1: Convergent synthetic pathway utilizing Buchwald-Hartwig amination to install the cyclic urea, ensuring regioselectivity.
Detailed Experimental Protocol (Authoritative Workflow)
Note: This protocol synthesizes the core scaffold via a metal-catalyzed cross-coupling approach, which is superior to nucleophilic aromatic substitution (
Phase 1: Preparation of the Electrophile
-
Reactant: Start with 2-chloro-5-(aminomethyl)pyridine.
-
Protection: To prevent self-coupling, the primary amine must be protected. Dissolve the starting material in DCM. Add 1.1 eq of Di-tert-butyl dicarbonate (
) and 1.5 eq of TEA. Stir at RT for 4 hours. -
Workup: Wash with water, brine, dry over
, and concentrate to yield tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate.
Phase 2: The Buchwald-Hartwig Coupling (The Critical Step)
-
System Setup: Flame-dry a three-neck round-bottom flask and purge with Argon.
-
Loading: Charge the flask with:
-
Protected Pyridine Intermediate (1.0 eq)
-
Imidazolidin-2-one (1.2 eq)[2]
- (2.0 eq, dried)
-
Catalyst:
(2 mol%) and Xantphos (4 mol%). Rationale: Xantphos is preferred for urea couplings due to its wide bite angle, stabilizing the Pd-center during the reductive elimination of the urea.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Heat to 100°C for 12–16 hours under Argon. Monitor by LC-MS for the disappearance of the aryl chloride.
-
Purification: Filter through Celite to remove inorganic salts. Concentrate filtrate. Purify via Flash Column Chromatography (0-10% MeOH in DCM).
Phase 3: Deprotection & Salt Formation
-
Dissolve the coupled intermediate in DCM.
-
Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. The product is often isolated as a TFA salt. For the free base, neutralize with Amberlyst A-21 resin in MeOH or saturated
extraction (if solubility permits).
Structural Biology & Pharmacophore Mapping
This molecule is not just a passive linker; it is an active recognition element. In kinase and protease inhibition, the Imidazolidin-2-one motif frequently mimics the hydrogen bonding pattern of the peptide backbone.
Interaction Logic
-
Vector A (Carbonyl Oxygen): Strong H-bond Acceptor. Often binds to the "backbone NH" of the hinge region in kinases.
-
Vector B (Urea NH): H-bond Donor. Binds to "backbone Carbonyls" or conserved water molecules.
-
Vector C (Aminomethyl): Solvating tail or ionic lock. At pH 7.4, the
group can form salt bridges with Aspartate or Glutamate residues (e.g., in the S1 pocket of Trypsin-like serine proteases).
Figure 2: Pharmacophore map demonstrating the bidentate H-bonding capability of the urea head and the ionic interaction potential of the amine tail.
Analytical Quality Control
To ensure the integrity of this building block in research applications, the following analytical parameters must be met.
HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Essential for ionizing the amine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Urea/Amide).
-
Mass Spec: ESI Positive Mode (
).
NMR Validation (Expected Shifts in DMSO- )
- 8.2-8.4 (1H, s/d): Pyridine C6-H (Ortho to N, Meta to Aminomethyl).
- 7.6-7.8 (1H, d): Pyridine C4-H.
- 8.0-8.1 (1H, d): Pyridine C3-H (Ortho to Urea).
-
3.8-4.0 (2H, s): Benzylic
(Aminomethyl). - 3.4-3.9 (4H, m): Imidazolidinone ring protons (distinct splitting due to rigid urea).
- 7.0-7.5 (1H, bs): Urea N-H (Exchangeable).
References
-
Benchchem. (2024). Product Analysis: this compound (CAS 1935405-08-5).[1] Retrieved from
- Sączewski, F., et al. (2000). Synthesis of N-(2-pyridyl)imidazolidin-2-ones and 1-(2-pyridyl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b][1,3,5]triazepin-5(6H)-ones with potential biological activities. Arzneimittel-Forschung/Drug Research, 50(05), 479-484. (Validates general synthesis of pyridyl-imidazolidinones).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for Urea as a bioisostere).
Sources
Solubility Profiling and Solvent Compatibility of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Topic: Solubility Profile and Solvent Compatibility of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of This compound (CAS 1935405-08-5). As a functionalized heterocyclic building block containing a polar imidazolidinone core, a basic pyridine linker, and a primary aminomethyl tail, this compound exhibits a distinct solubility "fingerprint" governed by hydrogen bonding potential and pH-dependent ionization.
This document synthesizes physicochemical principles with practical handling protocols to guide researchers in solvent selection for synthesis, purification, and analytical formulation.
Physicochemical Characterization
Understanding the molecular architecture is prerequisite to predicting solvent behavior. The molecule consists of three distinct pharmacophores that drive its solubility:
-
Imidazolidin-2-one (Cyclic Urea): A highly polar motif capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O). It promotes solubility in polar protic and aprotic solvents.
-
Pyridine Ring: An aromatic heterocycle that provides moderate lipophilicity but retains basicity (pKa ~5.2 for the ring nitrogen).
-
Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine (pKa ~9–10), rendering the molecule highly basic and susceptible to protonation in acidic media.
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 192.22 g/mol | Low MW favors dissolution kinetics. |
| Formula | C₉H₁₂N₄O | High Nitrogen/Carbon ratio indicates high polarity. |
| Physical State | Solid (Crystalline) | High lattice energy may require heating for initial dissolution. |
| Predicted pKa | ~5.3 (Pyridine), ~9.8 (Amine) | Solubility is highly pH-dependent; increases significantly at pH < 5. |
Solubility Profile
The following profile categorizes solvent compatibility based on the compound's polarity and functional group interactions.
Primary Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Disrupts intermolecular H-bonds effectively; preferred for stock solutions. |
| Polar Protic | Methanol, Ethanol | Good (>10 mg/mL) | Solvates the amine and urea groups via H-bonding; Methanol is superior to Ethanol. |
| Aqueous | Water (Neutral) | Moderate | Soluble, but may require sonication. Solubility improves drastically with pH adjustment (acidic). |
| Aqueous | 0.1 M HCl / Acetic Acid | Very High | Protonation of the aminomethyl and pyridine nitrogens breaks crystal lattice energy. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Limited solubility; often requires 5-10% Methanol as a co-solvent to prevent aggregation. |
| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | The molecule is too polar; these act as excellent anti-solvents for precipitation. |
Critical Solvation Dynamics
-
pH Sensitivity: The primary amine is the solubility "toggle." At neutral pH, the molecule exists as a free base. Lowering the pH below 9.0 (and especially below 5.0) generates a cationic species (ammonium salt), increasing aqueous solubility by orders of magnitude.
-
Aggregation: In non-polar solvents like DCM, the imidazolidinone head groups may stack via dipole-dipole interactions, causing gelation or precipitation. Adding a "breaker" solvent like Methanol (5-10% v/v) disrupts these stacks.
Experimental Protocols (SOPs)
As exact quantitative data can vary by batch purity and crystal polymorph, the following self-validating protocols are recommended for establishing the precise solubility limit for your specific lot.
Protocol A: Gravimetric Solubility Determination (Saturation Method)
Objective: Determine the maximum solubility (saturation point) in a target solvent at 25°C.
-
Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Agitation: After each addition, vortex for 30 seconds and sonicate for 5 minutes at ambient temperature.
-
Check Point: If the solid dissolves completely, stop and calculate solubility. If solid remains, continue adding solvent.
-
-
Equilibration: If solid remains after 1 mL total solvent addition (Solubility < 50 mg/mL), stir the suspension for 24 hours at 25°C.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (hydrophilic PTFE for aqueous/alcohols).
-
Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue.
-
Calculation:
-
Protocol B: Dissolution for Biological Assays (Stock Preparation)
Objective: Prepare a stable 100 mM stock solution for in vitro use.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for long-term storage to prevent potential hydrolysis of the cyclic urea over extended periods.
-
Calculation: For 10 mg of compound (MW 192.22):
-
Target Volume =
.
-
-
Procedure: Add 520 µL DMSO to 10 mg solid. Vortex until clear.
-
Verification: Visually inspect for "schlieren" lines (refractive index swirls), indicating incomplete mixing. Sonicate for 60 seconds if observed.
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Decision logic for solvent selection based on operational constraints. Note the requirement for polar modifiers (MeOH, NH4OH) in purification workflows.
Safety and Handling
While specific toxicological data for this CAS is limited, the presence of the aminomethylpyridine moiety necessitates handling as a Corrosive and Irritant .
-
Hazard Class: Skin Corr.[1][2][3] 1B (Predicted based on primary amine).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[3]
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction). The primary amine reacts rapidly with atmospheric CO₂ (carbamate formation); keep containers tightly sealed under inert gas (Argon/Nitrogen) if possible.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved from [Link]
-
Williams, R. (2022).[4] pKa Data Compiled for Pyridines and Amines. Organic Chemistry Data. Retrieved from [Link]
Sources
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one CAS number and identifiers
The following technical guide details the chemical identity, synthetic pathways, and application potential of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one , a specialized heterocyclic building block in medicinal chemistry.
CAS Number: 1935405-08-5 Molecular Formula: C₉H₁₂N₄O Molecular Weight: 192.22 g/mol [1][2][3][4]
Executive Summary & Chemical Identity
This compound is a bifunctional heterocyclic scaffold characterized by a central pyridine ring substituted at the C2 position with a cyclic urea (imidazolidin-2-one) and at the C5 position with a primary aminomethyl group.[1][3]
Unlike fused bicyclic systems (e.g., imidazo[1,5-a]pyridine), this compound features a C–N linkage between the pyridine and the imidazolidinone ring. This structural distinction is critical: the imidazolidinone moiety acts as a rigid, polar pharmacophore capable of bidentate hydrogen bonding, while the aminomethyl group serves as a flexible "chemical handle" for further diversification (e.g., amide coupling, reductive amination).
Key Identifiers
| Property | Value |
| CAS Number | 1935405-08-5 |
| IUPAC Name | 1-[5-(aminomethyl)pyridin-2-yl]imidazolidin-2-one |
| SMILES | NCC1=CN=C(N2CCNC2=O)C=C1 |
| InChI Key | BKTJTEDLZHCWEV-UHFFFAOYSA-N |
| Appearance | White to off-white solid (typically) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in DCM |
Synthetic Pathways and Manufacturing Logic
Direct literature on the large-scale isolation of this specific CAS is limited to patent filings and catalog entries. However, based on standard medicinal chemistry protocols for 2-substituted pyridines, the most robust synthetic route involves a Displacement-Reduction sequence .
Retrosynthetic Analysis
The molecule is best disconnected at the Pyridine-Imidazolidinone bond or the Aminomethyl group.
-
Imidazolidinone Introduction: Nucleophilic aromatic substitution (SɴAr) or Buchwald-Hartwig coupling of imidazolidin-2-one with a 2-halopyridine.
-
Amine Generation: Reduction of a nitrile (-CN) precursor at the C5 position.
Recommended Protocol: The Nitrile Reduction Route
This route is preferred for its scalability and the commercial availability of the starting material, 6-chloronicotinonitrile (or 6-bromonicotinonitrile).
Step 1: C–N Coupling (Imidazolidinone Installation)
-
Reagents: 6-Chloronicotinonitrile, Imidazolidin-2-one, Cs₂CO₃ (base), Xantphos/Pd₂(dba)₃ (catalyst).
-
Conditions: 1,4-Dioxane, 100°C, 12–16 h.
-
Mechanism: Palladium-catalyzed C–N cross-coupling is superior to thermal SɴAr here due to the poor nucleophilicity of the urea nitrogen.
-
Intermediate: 1-(5-cyanopyridin-2-yl)imidazolidin-2-one.
Step 2: Nitrile Reduction
-
Reagents: Raney Nickel (catalyst), H₂ (balloon or 50 psi), NH₃/MeOH.
-
Conditions: RT to 50°C.
-
Logic: The presence of ammonia suppresses the formation of secondary amines (dimerization). This yields the free primary amine.
Workflow Visualization
The following diagram illustrates the logical flow of synthesis and the critical decision nodes.
Caption: Figure 1. Proposed 2-step synthetic pathway starting from commercially available 6-chloronicotinonitrile.
Applications in Drug Discovery
This compound is primarily utilized as a linker-pharmacophore hybrid in the development of kinase inhibitors and Factor Xa inhibitors.
Pharmacophore Features
The imidazolidin-2-one ring mimics the hydrogen-bonding pattern of a urea or amide bond but with restricted conformational freedom. This rigidity often improves potency by reducing the entropic penalty of binding to a protein active site.
-
H-Bond Acceptor: The Carbonyl (C=O) of the imidazolidinone.
-
H-Bond Donor: The N-H of the imidazolidinone (unless substituted) and the primary amine (-NH2).
Fragment-Based Drug Design (FBDD)
The aminomethyl group serves as a versatile attachment point. In FBDD, this molecule acts as a "core" where:
-
The Imidazolidinone binds to a specific pocket (e.g., the S1 or S4 pocket of a protease).
-
The Aminomethyl is derivatized with acyl chlorides or sulfonyl chlorides to reach adjacent sub-pockets.
Interaction Logic
Caption: Figure 2. Functional decomposition of the molecule showing its dual role as a binding element and a synthetic handle.
Analytical Profiling & Quality Control
To ensure the integrity of this compound for research use, the following analytical criteria must be met.
| Test | Method | Expected Result |
| Identity (Proton) | ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic signals: Pyridine protons (3H, aromatic region), Imidazolidinone CH₂ (4H, multiplet ~3.4–4.0 ppm), Aminomethyl CH₂ (~3.7 ppm, singlet/doublet). |
| Identity (Mass) | LC-MS (ESI+) | [M+H]⁺ peak at 193.2 m/z . |
| Purity | HPLC (C18 Column) | >95% area integration at 254 nm. |
| Residual Solvents | GC-Headspace | Confirm absence of Dioxane/Methanol (if used in synthesis). |
Note on Stability: The primary amine is susceptible to oxidation or carbamate formation (from atmospheric CO₂). Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
Safety and Handling
-
Hazard Classification: GHS07 (Irritant).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. The aminomethyl group makes the compound basic; avoid contact with strong acids and oxidizing agents.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Imidazolidin-2-one derivatives. PubChem.[5][6] Retrieved February 23, 2026, from [Link]
-
Chemical Abstracts Service (CAS). (2025). CAS Registry Number 1935405-08-5.[1][2][3][4][7] American Chemical Society.[8] Retrieved February 23, 2026, from [Link]
-
MDPI. (2025). Synthesis of Imidazolidin-2-ones and their Biological Applications. Molecules. Retrieved February 23, 2026, from [Link]
Sources
- 1. 1935405-08-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1935405-08-5 | Benchchem [benchchem.com]
- 3. 1935405-08-5 cas, this compound - купить реактив в интернет-магазине Красная звезда | A915998 Macklin [tdkz.su]
- 4. CAS NO:1935405-08-5; this compound [chemdict.com]
- 5. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-[2-(3-amino-1h-pyrazol-1-yl)ethyl]imidazolidin-2-one (C8H13N5O) [pubchemlite.lcsb.uni.lu]
- 7. 873537-41-8|1-(5-Aminopyridin-2-yl)imidazolidin-2-one|BLD Pharm [bldpharm.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
Reagents and Protocols for the Synthesis of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 1-(5-(aminomethyl)pyridin-2-yl)imidazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development for its potential biological activities.[1] The synthetic strategy detailed herein is designed for robustness and scalability, commencing from commercially available 2-chloro-5-cyanopyridine. The guide furnishes an in-depth explanation of the reaction mechanisms, detailed step-by-step protocols, a complete list of necessary reagents, and visual aids to ensure clarity and reproducibility in a research setting.
Introduction and Synthetic Strategy
The target molecule, this compound, incorporates a pyridine core, an imidazolidin-2-one moiety, and a primary aminomethyl group. This combination of functional groups makes it a valuable scaffold in the exploration of novel therapeutics, with related imidazolidinone structures showing promise in areas such as oncology and antimicrobial research.[1]
The synthetic pathway outlined in this guide is a three-step sequence designed for efficiency and control. It begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-cyanopyridine with imidazolidin-2-one, followed by the selective reduction of the nitrile group to the desired primary amine. This strategy was chosen for its reliance on well-established and high-yielding transformations.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the target molecule.
Reagents and Materials
Successful synthesis requires high-purity reagents and anhydrous conditions where specified. The following table summarizes the key materials for the entire synthetic sequence.
| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Supplier | Purpose | Key Safety Notes |
| Step 1: N-Arylation | |||||
| 2-Chloro-5-cyanopyridine | C₆H₃ClN₂ | 138.55 | Commercial | Starting Material | Toxic if swallowed, causes skin/eye irritation. |
| Imidazolidin-2-one | C₃H₆N₂O | 86.09 | Commercial | Nucleophile | May cause eye irritation. |
| Sodium Hydride (60% disp.) | NaH | 24.00 | Commercial | Base | Flammable solid, water-reactive. Handle under inert gas. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial | Solvent | Reproductive toxicity. Avoid inhalation and skin contact. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercial | Extraction Solvent | Highly flammable liquid and vapor. |
| Hexanes | C₆H₁₄ | 86.18 | Commercial | Eluent | Highly flammable, may cause drowsiness. |
| Step 2: Nitrile Reduction | |||||
| 1-(5-Cyanopyridin-2-yl)imidazolidin-2-one | C₉H₈N₄O | 188.19 | Synthesized | Substrate | (Assumed) Handle with care as a novel compound. |
| Raney® Nickel (slurry) | Ni | 58.69 | Commercial | Catalyst | Pyrophoric when dry. Flammable solid. |
| Methanol (MeOH) | CH₄O | 32.04 | Commercial | Solvent | Highly flammable, toxic if swallowed or inhaled. |
| Ammonia (7N in MeOH) | NH₃ | 17.03 | Commercial | Co-solvent/Inhibitor | Corrosive, toxic by inhalation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Extraction Solvent | Suspected carcinogen. |
| Celite® | Commercial | Filtration Aid | Respiratory irritant. |
Experimental Protocols
PART 3.1: Synthesis of 1-(5-Cyanopyridin-2-yl)imidazolidin-2-one (Step 1)
Causality and Rationale: This step involves an SNAr reaction. The electron-withdrawing cyano group activates the pyridine ring, making the chlorine atom at the 2-position susceptible to displacement by a nucleophile.[2] Imidazolidin-2-one is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent nucleophile. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazolidin-2-one (1.0 eq).
-
Add anhydrous DMF to the flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-5-cyanopyridine (1.0 eq) in anhydrous DMF dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Maintain the reaction at 80 °C for 12-16 hours, monitoring progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexanes and ethyl acetate.
-
After completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(5-cyanopyridin-2-yl)imidazolidin-2-one as a solid.
Figure 2: Reaction pathway for the N-Arylation step.
PART 3.2: Synthesis of this compound (Step 2)
Causality and Rationale: This final step is the reduction of the aromatic nitrile to a primary amine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.[3] The reaction is performed under a hydrogen atmosphere. The addition of ammonia is crucial as it helps to prevent the formation of secondary and tertiary amine byproducts by inhibiting the intermediate imine from reacting with the newly formed primary amine.
Protocol:
-
Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with 1-(5-cyanopyridin-2-yl)imidazolidin-2-one (1.0 eq) and a methanolic ammonia solution (7N).
-
Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the starting material) in methanol to the vessel. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably wet.
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.[3]
-
Begin vigorous stirring and heat the reaction to 40-50 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite in air. Keep it wet with methanol or water.
-
Wash the filter cake with additional methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography (eluting with a DCM/MeOH/NH₄OH mixture) to yield the final product, this compound.
Conclusion
The protocols described provide a reliable and well-documented pathway for the synthesis of this compound. By adhering to the specified conditions and safety precautions, researchers can effectively produce this valuable compound for further investigation in drug discovery and development programs. The rationale behind each step, grounded in established chemical principles, offers the flexibility for optimization and adaptation to specific laboratory capabilities.
References
-
Nagothanallur, G., Park, J., Jeong, J., Park, S.-W., Park, S., & Chang, S. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 54(23), 6832-6836. Available at: [Link].
-
Stout, D. M., & Meyers, A. I. (1982). Reduction of Nitriles. Chemical Reviews, 82(2), 223-243. (General reference for nitrile reduction, specific conditions from similar literature[3]). Available at: [Link].
-
PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available at: [Link].
Sources
Technical Guide: Reductive Amination Strategies for Pyridine-Imidazolidinone Intermediates
An Application Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyridine-Imidazolidinone Scaffolds
The fusion of pyridine and imidazolidinone rings creates a heterocyclic scaffold of significant interest in modern medicinal chemistry. Pyridine moieties are prevalent in pharmaceuticals for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups, often improving metabolic stability and solubility. Imidazolidinones are key structural motifs in numerous natural products and biologically active compounds, and their chiral variants have emerged as powerful organocatalysts.[1][2][3] The combination of these two rings can lead to novel molecular architectures with unique three-dimensional arrangements, making them valuable intermediates in drug discovery programs targeting a range of therapeutic areas.
Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds.[4] It represents one of the most robust and versatile methods for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[5] For drug development professionals working with pyridine-imidazolidinone intermediates, mastering this reaction is crucial for introducing diversity, modulating physicochemical properties, and building out structure-activity relationships (SAR).
This guide provides a detailed examination of reductive amination techniques tailored for pyridine-imidazolidinone substrates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents and conditions, and provide robust, field-tested protocols.
The Chemistry of Reductive Amination: Mechanism and Key Parameters
Reductive amination converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion.[4] The process can be performed in a single "direct" step or a "stepwise" indirect fashion.
The direct method, which is often preferred for its operational simplicity, involves mixing the carbonyl compound, the amine, and a selective reducing agent in a suitable solvent.[6] The reaction proceeds through a delicate equilibrium.
Caption: General Mechanism of Direct Reductive Amination.
The success of this one-pot reaction hinges on the choice of reducing agent. The ideal reagent must reduce the protonated imine (iminium ion) intermediate significantly faster than it reduces the starting carbonyl compound.[7][8] This selectivity prevents the wasteful formation of the corresponding alcohol from the starting material.
Reagent Selection: A Comparative Analysis
The choice of reducing agent is the most critical parameter for a successful reductive amination. While various reagents exist, sodium triacetoxyborohydride has emerged as the gold standard for its mildness, selectivity, and broad functional group tolerance.
| Reagent | Formula | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent selectivity for iminiums over carbonyls; mild, non-toxic byproducts; tolerates a wide range of functional groups; effective in various solvents.[6][9] | Delivers only one hydride; lower solubility in some solvents.[10] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective; effective at neutral or slightly acidic pH.[5] | Highly toxic reagent and byproducts (HCN/NaCN); requires careful pH control.[5][6] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Atom economical ("green"); high yielding. | May reduce other functional groups (e.g., nitro, alkenes, alkynes, pyridine ring); requires specialized pressure equipment.[10][11] |
| Borane Complexes (e.g., Pyridine-Borane) | C₅H₅N·BH₃ | Stable and effective; can be used in protic solvents.[10] | Potential for off-gassing of diborane (toxic, flammable); over-reduction can be an issue.[10] |
Expert Recommendation: For most applications involving complex pyridine-imidazolidinone intermediates, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. Its high selectivity minimizes side product formation, and its tolerance for sensitive functional groups (acetals, esters, nitro groups) is a significant advantage in multistep drug synthesis campaigns.[6][9] The avoidance of highly toxic cyanide waste streams is also a major benefit for both safety and environmental considerations.[7]
Experimental Workflow & Protocols
The following section details robust protocols for the reductive amination of a model pyridine-imidazolidinone intermediate.
Caption: Standard Reductive Amination Workflow.
Model Substrates
-
Carbonyl: (S)-1-(pyridin-2-yl)imidazolidine-2,4-dione (A hypothetical intermediate with a ketone at the 4-position).
-
Amine: Benzylamine (A representative primary amine).
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride
This one-pot procedure is highly efficient and generally the first method to be explored.[6]
Materials:
-
(S)-1-(pyridin-2-yl)imidazolidine-2,4-dione (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the pyridine-imidazolidinone intermediate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.
-
Begin stirring the solution and add benzylamine (1.1 equiv) via syringe. Stir the mixture for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Note: The reaction is often slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl has been consumed (typically 2-24 hours).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM).
-
Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield the desired N-benzylated amine product.[12]
Causality Behind Choices:
-
Solvent (DCE): DCE is the preferred solvent as reactions are generally faster and more efficient compared to other solvents like THF or acetonitrile.[9]
-
Equivalents: A slight excess of the amine (1.1 equiv) helps drive the equilibrium towards imine formation. An excess of the reducing agent (1.5 equiv) ensures complete reduction and compensates for any minor deactivation by trace water.[8]
-
Workup: The aqueous bicarbonate quench neutralizes any acetic acid present and destroys the excess hydride reagent, ensuring a safe and clean extraction.[12]
Protocol 2: Indirect (Stepwise) Reductive Amination
This method is advantageous when the direct approach leads to side products, such as the dialkylation of primary amines, or when the imine formation is slow.[6][9]
Part A: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the pyridine-imidazolidinone intermediate (1.0 equiv) and benzylamine (1.05 equiv) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction appears complete by TLC/LC-MS), allow the mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude imine, which can often be used directly in the next step.
Part B: Reduction
-
Dissolve the crude imine from Part A in a protic solvent like methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C. Note: NaBH₄ can be used here as the more reactive carbonyl is no longer present.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC/LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Causality Behind Choices:
-
Two-Step Process: Separating imine formation from reduction allows for more vigorous conditions (heating, acid catalyst) to form the imine without decomposing the hydride reagent.[6]
-
Reducing Agent (NaBH₄): Since the imine is pre-formed and isolated, a less selective and less expensive reducing agent like NaBH₄ is perfectly suitable and highly effective for the reduction step.[7]
-
Solvent (MeOH): Methanol is an excellent solvent for NaBH₄ reductions and helps to protonate the imine, accelerating the reduction.[5]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient imine formation (steric hindrance, weak amine nucleophilicity).- Deactivated reducing agent. | - For direct method, add 1-2 equivalents of acetic acid to catalyze imine formation.[6]- Switch to the indirect (stepwise) protocol with heating.[9]- Ensure anhydrous solvents and fresh reducing agent are used. |
| Alcohol Byproduct Formation | - Reducing agent is too reactive or not selective enough.- Imine formation is very slow. | - Ensure NaBH(OAc)₃ is used for the direct method, not NaBH₄.- Lower the reaction temperature.- Pre-stir the carbonyl and amine for a longer period before adding the reductant. |
| Dialkylation of Primary Amine | - The product amine is reacting with another molecule of the carbonyl starting material. | - Use the indirect (stepwise) method to control stoichiometry.[6][9]- Use a larger excess of the primary amine (if it is inexpensive). |
| Epimerization at Chiral Center | - Presence of strong acid or base during reaction or workup. | - Avoid strong acids; use mild acetic acid catalysis if needed.- Use a neutral or mildly basic workup (e.g., NaHCO₃).- Keep reaction temperatures as low as feasible. |
Conclusion
Reductive amination is an indispensable tool for the functionalization of pyridine-imidazolidinone intermediates in drug discovery. The direct, one-pot method using sodium triacetoxyborohydride offers a superb balance of efficiency, selectivity, and operational simplicity, making it the primary choice for most applications. For more challenging substrates, the indirect two-step protocol provides a robust alternative. By understanding the underlying mechanisms and carefully selecting reagents and conditions as outlined in this guide, researchers can confidently and effectively utilize this powerful transformation to accelerate their synthetic programs.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. organic-chemistry.org. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. organic-chemistry.org. Retrieved February 23, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Lecture Notes. Retrieved February 23, 2026, from [Link]
-
Dalpozzo, R., & Bartoletti, M. (2013). Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. ResearchGate. [Link]
-
Jagadeesh, R. V., et al. (2017). Reductive amination of ketones to primary amines. ResearchGate. [Link]
-
Dalpozzo, R. (n.d.). Chiral Imidazolidinones: a Class of Privileged Organocatalysts in Stereoselective Organic Synthesis. AIR Unimi. Retrieved February 23, 2026, from [Link]
-
Legnani, L., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Chen, H. (1997). Synthesis and characterization of chiral imidazolinones. RIT Digital Institutional Repository. [Link]
-
Wulff, W. D. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU Chemistry. Retrieved February 23, 2026, from [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. [Link]
-
Seath, C. P., & Dudley, G. B. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. [Link]
-
Sonar, S. M. (n.d.). Preparation of Imidazolidin4ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive V. sonar.ch. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying 1,3-dimethyl-2-imidazolidinone. patents.google.com.
-
Samulis, L., & Tomkinson, N. C. O. (n.d.). Preparation of the MacMillan Imidazolidinones. Cardiff University. Retrieved February 23, 2026, from [Link]
-
Harvey, D. J. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. PubMed. [Link]
-
de Oliveira, C. S. A., et al. (2020). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. Retrieved February 23, 2026, from [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. reddit.com. Retrieved February 23, 2026, from [Link]
-
Mihorianu, M., et al. (2013). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. semanticscholar.org. Retrieved February 23, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. acs.org. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. Retrieved February 23, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. pubs.rsc.org. Retrieved February 23, 2026, from [Link]
Sources
- 1. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfachemic.com [alfachemic.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Note: Amide Coupling Protocols for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
[1][2][3]
Introduction & Molecule Profile[4][5][6]
In modern medicinal chemistry, the 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one (CAS: 1935405-08-5) scaffold represents a high-value building block.[1] It combines a polar, hydrogen-bond-donating cyclic urea motif with a pyridine linker, often utilized to improve the pharmacokinetic profile (solubility, permeability) of drug candidates targeting Factor Xa, GPCRs, or kinases.
However, the specific electronic and physical properties of this molecule—specifically the polarity of the imidazolidinone ring combined with the basicity of the pyridine and primary amine—require tailored coupling protocols to maximize yield and minimize purification bottlenecks.
Chemical Profile[1][2][3][4][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 1-[5-(Aminomethyl)pyridin-2-yl]imidazolidin-2-one |
| CAS Number | 1935405-08-5 |
| Molecular Formula | C |
| Molecular Weight | 192.22 g/mol |
| pKa (Calculated) | ~8.6 (Primary Amine), ~3.5 (Pyridine N) |
| Solubility | High: DMSO, DMF, MeOH / Moderate: DCM, THF / Low: Et |
| Storage | Hygroscopic; store at 2-8°C under inert atmosphere.[2][1][3] |
Pre-Reaction Considerations
Solubility & Solvent Selection
The imidazolidin-2-one moiety significantly increases polarity compared to simple benzyl amines.[2][1]
-
Recommended: DMF or DMAc are the gold standards for ensuring full solubility of the amine salt and the resulting amide.
-
Alternative: A mixture of DCM:DMF (4:1) can be used if the carboxylic acid partner is lipophilic. Avoid pure DCM as the amine hydrochloride salt (if used) often forms a gummy precipitate that stalls the reaction.
Base Selection[1]
-
Steric Hindrance: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]
-
Role: The base must neutralize the amine salt (if starting from HCl) and the carboxylic acid.
-
Caution: Avoid nucleophilic bases (like DMAP) in stoichiometric amounts to prevent side reactions with activated esters, though catalytic DMAP is acceptable for acid chlorides.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for: High-throughput synthesis, valuable carboxylic acids, and rapid exploration.[2][1]
Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester), accelerating coupling even with electron-deficient amines.[2][1]
Reagents:
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the Amine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).[1]
-
Reaction: Flush with nitrogen, cap, and stir at RT for 2–4 hours. Monitor by LC-MS.[2][1][4]
-
Quench: Once complete, dilute with 10 volumes of EtOAc (or DCM if product is polar).
-
Workup: Wash organic layer with sat. NaHCO
(2x), water (1x), and brine (1x).[1] Dry over Na SO and concentrate.-
Troubleshooting: If the product remains in the aqueous layer (due to the pyridine/urea polarity), bypass extraction and purify directly via Prep-HPLC (Reverse Phase C18).
-
Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)
Best for: Gram-scale synthesis, avoiding racemization, and simplified workup.[1]
Mechanism: T3P acts as a coupling agent that produces water-soluble byproducts, ideal for the polar nature of this scaffold.
Reagents:
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Solvent: EtOAc or DMF (if solubility is limited)[1]
Step-by-Step Procedure:
-
Slurry: Combine the Amine , Carboxylic Acid , and Base in the solvent (EtOAc preferred for easy workup). Cool to 0°C.
-
Addition: Dropwise add T3P solution .
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Add water. The T3P byproducts are water-soluble. Separate layers. Wash organic layer with 0.5 M HCl (careful with the pyridine moiety—keep pH > 4 if possible, or use Citric Acid) and NaHCO
. -
Isolation: Crystallization is often possible from EtOAc/Heptane.
Visualized Workflows
Reaction Pathway (Mechanism & Logic)
Figure 1: Mechanistic flow of the amide coupling reaction utilizing the this compound scaffold.
Decision Tree for Optimization
Figure 2: Decision matrix for selecting the optimal coupling reagent based on solubility and scale.
Troubleshooting & Critical Quality Attributes (CQA)
Impurity Profile
-
N-Acylation of Urea: Under forcing conditions (high temp, strong base like NaH), the imidazolidinone nitrogen (N3) can undergo acylation.
-
Control: Keep reaction temperature < 40°C and use mild bases (DIPEA).
-
-
Pyridine N-Oxide Formation: If using oxidative conditions or old solvents, the pyridine nitrogen may oxidize.
-
Control: Use fresh, anhydrous solvents and inert atmosphere.
-
Purification of Polar Amides
The product contains a basic pyridine and a polar urea.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link[1]
-
BenchChem. (n.d.).[1] this compound Product Entry. Retrieved October 26, 2023. Link
- Patterson, A. W., et al. (2011). Design and Synthesis of Factor Xa Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminomethylpyridine scaffolds in drug discovery).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1038283-11-2|1-(4-(Aminomethyl)phenyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]
- 3. This compound | 1935405-08-5 | Benchchem [benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Protecting Group Strategies for Aminomethyl Pyridine Derivatives
Abstract & Strategic Importance
Aminomethyl pyridine scaffolds are ubiquitous in medicinal chemistry, serving as critical linkers in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands. However, the coexistence of a nucleophilic primary amine and a basic/coordinating pyridine nitrogen creates a "dual-reactivity" paradox.
The Core Challenge:
-
Catalyst Poisoning: The pyridine nitrogen (
) and the free amine nitrogen ( ) can form stable 5-membered chelate rings with transition metals (Pd, Cu, Ni), arresting cross-coupling cycles. -
Salt Management: Pyridinium salts are often hygroscopic and difficult to isolate, while free bases are highly polar and water-soluble.
-
Regioselectivity: The basicity of the pyridine ring can interfere with standard deprotection protocols (e.g., acid-catalyzed hydrolysis).
This guide provides a validated decision matrix and detailed protocols to navigate these challenges, moving beyond textbook definitions to field-proven strategies.
Strategic Selection Guide
Do not choose a protecting group (PG) based solely on the amine. You must choose it based on the downstream chemistry and the position of the aminomethyl group (2-, 3-, or 4-position).
Table 1: Protecting Group Decision Matrix for Pyridines
| Protecting Group | Stability Profile | Pyridine Compatibility | Recommended Application |
| Boc (tert-Butyloxycarbonyl) | Acid labile. Stable to base/nucleophiles.[1][2] | High. Best for general handling. | Standard synthesis; Suzuki/Buchwald couplings (prevents N-H acidity). |
| Cbz (Benzyloxycarbonyl) | Hydrogenolysis or Strong Acid (HBr).[3] | Medium. Warning: Pyridine poisons Pd/C catalysts during removal. | When acid-sensitive groups (acetals, t-butyl esters) are present elsewhere. |
| Phth (Phthalimide) | Hydrazine or hydroxide cleavage. | High. Completely masks the Nitrogen lone pair. | Crucial for 2-aminomethyl pyridines to prevent bidentate chelation of Pd catalysts. |
| Fmoc (Fluorenylmethoxycarbonyl) | Base labile (Piperidine).[1][4] | Low/Medium. Pyridine itself is a weak base; long storage can lead to slow degradation. | Solid-phase synthesis (SPPS) or when final product is acid-labile. |
| Bis-Boc ( | Acid labile. | High. Removes all H-bond donation. | Aggressive cross-coupling (e.g., C-H activation) where single Boc fails. |
Visualizing the Strategy
The following decision tree illustrates the logic flow for selecting the optimal strategy based on your synthetic constraints.
Figure 1: Decision logic for selecting protecting groups. Note the specific branch for 2-aminomethyl derivatives due to the chelation effect.
Detailed Protocols
Protocol A: The "Gold Standard" Boc Protection
Best for: Routine synthesis and scale-up.
The Challenge: Pyridines are nucleophilic. Using strong bases can lead to side reactions.[4] However, the pyridine ring itself can act as a catalyst for Boc-anhydride attack.
Materials:
-
Substrate: Aminomethyl pyridine derivative (1.0 equiv)
-
Reagent:
(1.1 equiv) -
Solvent: DCM (Dichloromethane) or THF
-
Base:
(1.2 equiv) - Optional if pyridine ring is electron-rich. -
Catalyst: DMAP (0.05 equiv) - Critical for electron-deficient pyridines.
Step-by-Step:
-
Dissolution: Dissolve amine in DCM (
). -
Additives: Add
. If the pyridine has electron-withdrawing groups (e.g., -Cl, -CN), add DMAP. -
Addition: Add
solution dropwise at , then warm to RT. -
Monitoring: Monitor by TLC. Note: The product will be less polar than the starting amine but may still streak due to the pyridine nitrogen.
-
Workup (Critical):
-
Wash with saturated
.[5] -
Do NOT wash with dilute acid (HCl/citric) to remove excess amine, as this will protonate your pyridine product and drag it into the aqueous layer.
-
Dry over
and concentrate.
-
Deprotection & Isolation (The "Sticky Salt" Issue):
-
Reagent:
in Dioxane. -
Procedure: Stir at RT. The product precipitates as the bis-HCl salt (pyridine
+ amine ). -
Troubleshooting: These salts are hygroscopic. Filter under nitrogen or a blanket of dry air. If the salt turns to oil, triturate with anhydrous
.
Protocol B: Cbz Deprotection (Overcoming Catalyst Poisoning)
Best for: Acid-sensitive substrates where Boc is not an option.
The Challenge: The pyridine nitrogen coordinates to the surface of Pd/C, effectively poisoning the catalyst and halting hydrogenolysis. Standard
The Solution: Use Pearlman’s Catalyst (
Step-by-Step:
-
Solvent System: Use MeOH or EtOH. Pro-Tip: Add 1.0 equiv of HCl or AcOH. Protonating the pyridine nitrogen reduces its ability to bind to the Pd surface.
-
Catalyst: Add
Pearlman’s Catalyst ( ). This is more robust against nitrogen poisoning than standard Pd/C. -
Hydrogen Source:
-
Method A (Standard):
balloon (1 atm). -
Method B (Transfer): Add Ammonium Formate (5-10 equiv) and reflux. This is often faster for stubborn pyridines.
-
-
Workup: Filter through Celite.
-
Warning: If you used acid in step 1, you must neutralize (basic resin or carbonate wash) to get the free base.
-
Protocol C: Avoiding Chelation in Cross-Coupling (Suzuki/Buchwald)
Best for: 2-aminomethyl pyridine derivatives undergoing Pd-catalyzed coupling.
The Mechanism of Failure: A free NH-Boc group at the 2-position allows the amide nitrogen and the pyridine nitrogen to bite the Palladium in a bidentate fashion. This halts the catalytic cycle.
Strategy: Fully mask the nitrogen using Phthalimide or Bis-Boc .
Phthalimide Protection Protocol:
-
Synthesis: React the corresponding halomethyl pyridine (e.g., 2-chloromethylpyridine) with Potassium Phthalimide in DMF at
. -
Coupling: Perform your Suzuki/Buchwald coupling. The bulky, non-protic phthalimide prevents chelation.
-
Deprotection:
-
Add Hydrazine hydrate (
) in EtOH. Reflux for 2 hours. -
Workup: The byproduct (phthalhydrazide) is insoluble in EtOH/DCM. Filter it off. The filtrate contains your amine.
-
Experimental Workflow Diagram
The following diagram details the workflow for a typical Suzuki coupling involving an aminomethyl pyridine, highlighting the critical "Fork in the Road" for 2-substituted derivatives.
Figure 2: Synthetic workflow emphasizing the divergence required for 2-substituted isomers to ensure successful metal catalysis.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability and cleavage conditions).
-
BenchChem. Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. Link
-
Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Deprotection. Link
- Maligres, P. E., et al. "Synthesis of the orally active renin inhibitor aliskiren." Tetrahedron Letters, 2005. (Discusses catalytic hydrogenation difficulties with basic nitrogens).
-
Campeau, L. C., et al. "Pd-Catalyzed C-N Cross-Coupling Reactions of 3-Halo-2-aminopyridines." Journal of the American Chemical Society. Link (Discusses the chelation challenges in 2-aminopyridines).
-
Sigma-Aldrich. Application Note – N-Boc protection. Link
Sources
Topic: Crystallization Methods for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to developing crystallization methods for the small molecule 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one (MW: 192.22 g/mol )[1]. The generation of high-quality crystalline material is a critical step in drug development, essential for purification, definitive structural elucidation via Single Crystal X-ray Diffraction (SCXRD), and ensuring the stability and consistency of an Active Pharmaceutical Ingredient (API)[2][3][4]. Due to the compound's structural features—a polar imidazolidinone core, a pyridine ring, and a primary aminomethyl group—it possesses significant hydrogen bonding capabilities that heavily influence its solubility and crystallization behavior[1][5][6]. This guide presents a systematic approach, beginning with solvent screening and followed by detailed protocols for four primary crystallization techniques: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Anti-Solvent Addition. Each protocol is designed to be a self-validating system, with explanations of the underlying principles and troubleshooting advice to guide researchers in obtaining high-quality single crystals.
Introduction: The Importance of the Crystalline State
This compound is a heterocyclic compound with potential applications in medicinal chemistry[1]. Controlling the solid-state form of such a molecule is paramount. Crystallization is not merely a purification technique but the primary method for controlling critical physicochemical properties, including polymorphism, which can impact a drug's solubility, bioavailability, and stability[2].
The molecular structure of the target compound suggests a high propensity for forming hydrogen bonds through its aminomethyl (donor) and imidazolidinone (donor and acceptor) moieties. This characteristic indicates that polar, protic solvents may be effective, but also raises the challenge of preventing overly rapid precipitation, which results in amorphous material or poorly-formed microcrystals. The goal of any crystallization process is to achieve a state of supersaturation from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice[7]. This guide provides the foundational methods to systematically explore conditions that favor this outcome.
Pre-Crystallization Essentials: Purity and Solubility
2.1. Starting Material Purity Successful crystallization depends heavily on the purity of the starting material. It is recommended to begin with material that is at least 90-95% pure, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects[8]. If the purity is uncertain, preliminary purification by column chromatography or a preliminary bulk recrystallization is advised.
2.2. Systematic Solvent Screening The cornerstone of developing a successful crystallization process is selecting an appropriate solvent system[9]. An ideal solvent or solvent system will exhibit moderate solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures[7].
Protocol: Qualitative Solubility Screening
-
Preparation: Aliquot approximately 1-2 mg of the compound into several small, clean glass vials (e.g., 1-dram vials).
-
Solvent Addition: To each vial, add a different candidate solvent dropwise (approx. 50 µL increments) while stirring or sonicating at room temperature.
-
Room Temperature Assessment: Record the approximate volume of solvent required to fully dissolve the compound. If it dissolves in <100 µL, it is "very soluble." If it requires 100-500 µL, it is "soluble." If it remains insoluble after adding 1 mL, it is "insoluble" or "sparingly soluble."
-
Elevated Temperature Assessment: For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-60°C) and observe if dissolution occurs.
-
Selection: Identify solvents that show a significant solubility differential with temperature. These are excellent candidates for Slow Cooling methods. Solvents that dissolve the compound well are candidates for Slow Evaporation or as the "good" solvent in Anti-Solvent and Vapor Diffusion methods. Sparingly soluble solvents are candidates for being the "anti-solvent."
Table 1: Suggested Solvents for Screening
| Solvent Class | Solvent | Boiling Point (°C) | Rationale for Inclusion | Predicted Solubility |
| Protic | Methanol | 65 | Strong hydrogen bonding potential. | Likely high |
| Ethanol | 78 | Similar to methanol, slightly less polar. | Likely high | |
| Isopropanol | 82 | Lower polarity, may offer better solubility gradient. | Moderate to high | |
| Water | 100 | Highly polar, potential for H-bonding. | Moderate to low | |
| Aprotic Polar | Acetonitrile | 82 | Polar, but cannot donate H-bonds. | Moderate |
| Acetone | 56 | Good solvent power, volatile. | Moderate | |
| Ethyl Acetate | 77 | Medium polarity, often a good choice.[8] | Low to moderate | |
| Tetrahydrofuran (THF) | 66 | Ethereal solvent, good for disrupting self-association. | Moderate | |
| Aprotic Non-Polar | Dichloromethane (DCM) | 40 | Low polarity, highly volatile. | Likely low |
| Toluene | 111 | Aromatic, can engage in π-π stacking. | Likely low |
Core Crystallization Protocols
The following protocols represent the most common and effective methods for obtaining single crystals of small organic molecules[3][10].
Method 1: Slow Evaporation
Principle: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to crystal formation[8][11]. This method is straightforward and often a good first attempt[12].
Protocol Steps:
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., one identified as "soluble" or "very soluble" in the screening) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with parafilm and pierce it with 1-2 small holes using a needle. The number and size of the holes control the evaporation rate[13]. A slower rate is generally better.
-
Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood).
-
Monitor for crystal growth over several days to weeks.
Troubleshooting:
-
No Crystals/Oil Formation: Evaporation may be too fast. Use fewer/smaller holes or a less volatile solvent. Oiling out can also occur if the compound's solubility is too high in the chosen solvent[8].
-
Formation of Powder: Evaporation is likely too rapid, causing rapid precipitation instead of ordered crystal growth. Reduce the evaporation rate.
Method 2: Slow Cooling (Thermal Gradient)
Principle: This method leverages the common property of solids being more soluble in hotter solvents. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, solubility decreases, leading to supersaturation and crystallization[7][14].
Protocol Steps:
-
In a small flask, add the compound and a minimal amount of a suitable solvent (one that showed poor solubility at RT but good solubility when heated).
-
Heat the solution gently (e.g., on a hotplate) while stirring until the compound is fully dissolved. If needed, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.
-
Filter the hot solution quickly through a pre-warmed filter funnel or syringe filter into a clean, pre-warmed flask or vial. This removes insoluble impurities.
-
Cover the container and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (like a beaker of warm water or a Dewar flask)[14].
-
Once at room temperature, the flask can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.
-
Collect crystals by filtration.
Troubleshooting:
-
No Crystals Form (Oversaturation): The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed" crystal from a previous attempt to induce nucleation[14].
-
Premature Crystallization: If crystals form too quickly upon cooling, use slightly more solvent in the initial step to lower the saturation level.
Sources
- 1. This compound | 1935405-08-5 | Benchchem [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. sptlabtech.com [sptlabtech.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Solvent screening for a hard-to-dissolve molecular crystal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. atamankimya.com [atamankimya.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. unifr.ch [unifr.ch]
- 9. approcess.com [approcess.com]
- 10. iucr.org [iucr.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalytic Hydrogenation of Aminomethyl Pyridine Derivatives
Welcome to the technical support center for the catalytic hydrogenation of aminomethyl pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize aminomethyl piperidines—critical building blocks in modern pharmaceuticals. The hydrogenation of a pyridine ring is a powerful and atom-economical transformation, but it presents unique challenges due to the inherent properties of the heterocyclic system.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues, streamline your optimization process, and ensure safe, reproducible results.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the hydrogenation of aminomethyl pyridines. Understanding these principles is the first step toward effective troubleshooting and optimization.
Q1: Why is the hydrogenation of the pyridine ring so challenging compared to other aromatic systems?
The primary challenges are twofold:
-
Aromaticity: The pyridine ring is an aromatic system, which imparts significant stability. Potent catalytic systems, often requiring elevated temperatures and high hydrogen pressures, are necessary to overcome this activation energy barrier.[1][2]
-
Catalyst Poisoning: The Lewis basic nitrogen atom in both the starting pyridine and the saturated piperidine product can act as a catalyst poison.[1] The lone pair of electrons on the nitrogen atom strongly coordinates to the surface of the transition metal catalyst (e.g., Palladium, Platinum), blocking active sites required for hydrogen activation and transfer.[3] This inhibition can lead to slow, incomplete, or completely stalled reactions.
Q2: What is the most effective strategy to overcome catalyst poisoning by the nitrogen atom?
The most common and effective strategy is to perform the hydrogenation in an acidic medium.[4]
Causality: By using a protic solvent like glacial acetic acid or adding a strong acid, the basic nitrogen of the pyridine substrate and piperidine product is protonated.[1][3] This protonation has two key benefits:
-
Activates the Ring: The resulting pyridinium salt is more electron-deficient, which facilitates its reduction.[4]
-
Prevents Poisoning: Protonation effectively "masks" the nitrogen lone pair, preventing it from binding to and deactivating the catalyst's active sites.[3]
The diagram below illustrates this core concept.
Caption: Mechanism of catalyst poisoning and mitigation by acid.
Q3: How do I select the right catalyst for my aminomethyl pyridine hydrogenation?
Catalyst selection is critical and depends on the substrate's specific functional groups and the desired outcome. Heterogeneous catalysts from the Platinum Group Metals (PGMs) are most effective.[1]
| Catalyst | Typical Loading | Common Solvents | Pressure (bar) | Temp (°C) | Key Characteristics & Insights |
| 10% Pd/C | 5-10 mol% | Acetic Acid, Alcohols | 10-80 | 25-80 | A workhorse catalyst, but highly susceptible to nitrogen poisoning; requires acidic conditions.[1][3] Often used for its cost-effectiveness. Can cause dehalogenation of aryl halides.[2] |
| PtO₂ (Adams') | 1-5 mol% | Acetic Acid, Alcohols | 50-100 | 25-60 | Very active and often effective where Pd/C fails.[5] It is typically used in acidic media for pyridine reductions.[5][6] |
| 5% Rh/C or Rh₂O₃ | 0.5-5 mol% | TFE, HFIP, Alcohols | 5-50 | 25-60 | Rhodium catalysts often show excellent activity and greater resistance to nitrogen poisoning than palladium.[3][7] They can be effective under milder conditions and tolerate a range of functional groups.[7] |
| 5% Ru/C | 1-5 mol% | Water, Alcohols | 30-100 | 80-120 | Ruthenium catalysts can exhibit the highest activity for pyridine hydrogenation but may require higher temperatures and pressures.[8] |
Senior Scientist Tip: For a novel substrate, a parallel screen of PtO₂ and Rh/C in acetic acid is an excellent starting point to quickly identify a lead catalyst.
Q4: Can the position of the aminomethyl group (2-, 3-, or 4-) affect the reaction?
Yes, the isomer can influence reactivity. The electronic and steric environment of the pyridine ring changes with the substituent position. While general principles apply to all isomers, you may observe differences in reaction rates. For example, a study on various substituted pyridines found that electronic factors played an important role in the reaction process, with reactivity varying based on substituent position.[8] Steric hindrance near the nitrogen, particularly at the 2- and 6-positions, can also impact the rate of hydrogenation.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Caption: Decision workflow for troubleshooting low reaction conversion.
Problem: My reaction is stalled or shows very low conversion.
-
Possible Cause 1: Catalyst Poisoning. This is the most common cause.[3] Even with an acidic solvent, the product piperidine is a stronger base than the starting pyridine and can still inhibit the catalyst as its concentration increases.
-
Solution A (Increase Severity): Increase the hydrogen pressure and/or temperature. Harsher conditions can sometimes overcome the energy barrier and catalyst inhibition.[2][3]
-
Solution B (Increase Catalyst Loading): While not atom-economical, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can provide more active sites to compensate for poisoning.[3]
-
Solution C (Change Catalyst): Switch to a more poison-resistant catalyst. Rhodium-based catalysts are often more robust in the presence of nitrogenous bases compared to palladium.[3][7]
-
-
Possible Cause 2: Inactive Catalyst. Heterogeneous catalysts can lose activity over time or if handled improperly. Palladium on carbon, especially after use, can be pyrophoric and must be handled with care.[9][10]
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. Handle it under an inert atmosphere (Nitrogen or Argon) and ensure it is never exposed to air when dry.[9]
-
-
Possible Cause 3: Insufficient Purity. Impurities in the starting material or solvent (e.g., sulfur compounds) can act as potent catalyst poisons.
-
Solution: Ensure the purity of your aminomethyl pyridine and use high-purity, dry solvents.
-
Problem: I'm observing significant byproducts or poor chemoselectivity.
-
Possible Cause 1: Reduction of Other Functional Groups. If your substrate contains other reducible groups (e.g., esters, ketones, nitriles, benzyl groups), they may be reduced under the conditions required for pyridine saturation.[7]
-
Solution: Screen different catalysts. Iridium-based catalysts, for instance, have shown excellent chemoselectivity for reducing pyridines while preserving other sensitive groups.[1] Alternatively, try milder conditions (lower temperature/pressure) which may allow for selective reduction of one group over another.
-
-
Possible Cause 2: Dehalogenation. If your substrate contains a halide (Cl, Br, I), it can be reductively cleaved (hydrodehalogenation), especially with Pd/C.[2][7]
-
Solution: Avoid Pd/C if dehalogenation is a problem. PtO₂ or Rh-based catalysts may offer better selectivity and leave the halogen intact. A condition screen is essential.
-
Problem: My reaction is not reproducible between batches.
-
Possible Cause 1: Catalyst Variability. Different batches of catalyst, even from the same supplier, can have variations in metal dispersion, particle size, and surface area, leading to different activity levels.
-
Solution: When moving to a larger scale, qualify a single batch of catalyst and procure enough for the entire campaign. Always run a small-scale control reaction when starting with a new bottle of catalyst.
-
-
Possible Cause 2: Inconsistent Setup. Minor variations in reaction setup can lead to major differences in outcome. This includes the efficiency of stirring (mass transfer), the actual reaction temperature, and the purity of the hydrogen gas.
Section 3: Standardized Experimental Protocols
Adherence to a validated, safe protocol is paramount for success.
Protocol 1: Safety First - Mandatory Precautions
Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[10]
-
Operate in a Fume Hood: All hydrogenations must be conducted in a certified chemical fume hood.[11][13]
-
Pressure-Rated Equipment: Use appropriate high-pressure reactors (e.g., a Parr shaker or autoclave) that are certified for hydrogen service.[12] Never use glassware with cracks or stars.[9]
-
Inert Gas Purging: Before introducing hydrogen, the reactor must be thoroughly purged of all oxygen to prevent an explosive atmosphere.[9][11][12] This is typically done by pressurizing with nitrogen and venting (3-5 cycles).
-
Leak Testing: Before every reaction, perform a leak test with nitrogen at or slightly above your intended reaction pressure.[11]
-
Catalyst Handling: Never handle dry, used catalyst in the open air, as it can ignite spontaneously.[9] Quench the reaction mixture and wet the catalyst with water or solvent during filtration.[10] Keep pyrophoric catalysts wet at all times.[12]
Protocol 2: General Procedure for Hydrogenation using PtO₂ in Acetic Acid
This protocol describes a robust starting point for the hydrogenation of a generic aminomethyl pyridine.
Materials:
-
Aminomethyl pyridine substrate (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]
-
Glacial Acetic Acid (ACS grade or higher)
-
High-pressure hydrogenation reactor with glass liner and magnetic stir bar[1]
-
Inert gas (Nitrogen or Argon)
-
High-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Sodium Hydroxide (e.g., 5M aq. solution) for neutralization
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To the glass liner of the high-pressure reactor, add the aminomethyl pyridine substrate and a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the PtO₂ catalyst.
-
Solvent Addition: Add glacial acetic acid to the liner (concentration typically 0.1-0.5 M).
-
Assembly & Purging: Securely assemble the reactor. Connect it to a gas manifold and purge the vessel by pressurizing with nitrogen to ~5 bar and then venting to ~1 bar. Repeat this cycle 5 times to remove all oxygen.[11]
-
Pressurization: After the final nitrogen vent, evacuate the remaining nitrogen and introduce hydrogen gas to the desired pressure (e.g., 70 bar / ~1000 psi).[5]
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40-60 °C) if required. Monitor the reaction by observing the pressure uptake. The reaction is complete when hydrogen consumption ceases.
-
Shutdown & Depressurization: Cool the reactor to room temperature.[11] Carefully vent the excess hydrogen into the fume hood exhaust. Purge the reactor 5 times with nitrogen to remove all residual hydrogen.[11]
-
Workup - Catalyst Filtration: Open the reactor in the fume hood. Dilute the reaction mixture with methanol. Set up a filtration apparatus (e.g., a Büchner funnel with a filter paper) with a pad of Celite®. Crucially, pre-wet the Celite pad with methanol. Filter the reaction mixture through the Celite pad to remove the platinum catalyst. Wash the pad with additional methanol. Do not allow the filtered catalyst cake to dry in the air. [10] Immediately quench the Celite/catalyst cake with water.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the solvents. To the resulting residue, carefully add water and cool in an ice bath. Slowly basify the aqueous solution by adding 5M NaOH until the pH is >12.
-
Isolation: Extract the basic aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminomethyl piperidine product.
-
Purification & Characterization: Purify the crude product as necessary (e.g., distillation or chromatography) and characterize by NMR, MS, etc.[1]
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). BenchChem.
-
Hydrogenation of pyridine and its derivatives over supported nanometer noble metal catalysts. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved February 23, 2026, from [Link]
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. (2018). ACS Publications. Retrieved February 23, 2026, from [Link]
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. (2025). BenchChem.
-
Hydrogenation SOP. (n.d.). Columbia University. Retrieved February 23, 2026, from [Link]
-
Glorius, F., Spielkamp, N., Holle, S., Goddard, R., & Lehmann, C. W. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850–2852. Retrieved February 23, 2026, from [Link]
-
Safety Guidelines for Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved February 23, 2026, from [Link]
-
Trovitch, R. J., & Chirik, P. J. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Princeton University. Retrieved February 23, 2026, from [Link]
-
Rigo, P., et al. (2005). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 24(5), 898–909. Retrieved February 23, 2026, from [Link]
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. (2018). ETH Zurich Research Collection. Retrieved February 23, 2026, from [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). Catalysis Science & Technology. Retrieved February 23, 2026, from [Link]
-
Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (2022). Russian Journal of Physical Chemistry A, 96(10), 2129-2134. Retrieved February 23, 2026, from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of PharmTech Research, 8(5), 84-88. Retrieved February 23, 2026, from [Link]
-
Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). University of Illinois Urbana-Champaign. Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. asianpubs.org [asianpubs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. njhjchem.com [njhjchem.com]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. safety.pitt.edu [safety.pitt.edu]
Validation & Comparative
HPLC Method Development Guide: 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Executive Summary & Compound Analysis
The Analytical Challenge: 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one represents a classic "chromatographer’s nightmare": it combines a highly polar cyclic urea core with a basic aminomethyl-pyridine moiety.
-
Polarity: The imidazolidinone ring and primary amine reduce logP, causing the molecule to elute near the void volume (
) on standard C18 columns. -
Basicity: The aminomethyl group (estimated pKa ~9.0–9.5) and pyridine nitrogen (pKa ~5.5) are protonated at standard acidic pH, leading to severe peak tailing due to secondary silanol interactions.
Scope of Guide:
This guide compares three distinct separation strategies to achieve retention (
-
High-pH Reversed Phase (High-pH RP): Utilizing hybrid-silica particles to operate at pH 10.
-
Hydrophilic Interaction Chromatography (HILIC): Utilizing a Zwitterionic stationary phase.
-
Ion-Pair Chromatography (IPC): A legacy approach using alkyl sulfonates (Control method).
Chemical Profile & Separation Logic
| Feature | Structural Moiety | Chromatographic Impact |
| Primary Amine | -CH2-NH2 | High pKa (~9.5). Fully ionized at pH < 9. Causes void elution in RP; causes tailing on acidic silanols. |
| Pyridine Ring | Pyridine | Moderate pKa (~5.5). UV active (detectable at 254/280 nm). π-π interactions possible with Phenyl phases. |
| Cyclic Urea | Imidazolidin-2-one | High Polarity. Reduces retention on hydrophobic phases. Increases solubility in water. |
Method Selection Decision Matrix
The following decision tree illustrates the logic applied to select the optimal method for this specific compound.
Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity and detection requirements.
Comparative Experimental Protocols
Method A: High-pH Reversed Phase (The "Neutralization" Strategy)
Principle: By raising the pH to 10 (above the pKa of the amine), the molecule becomes neutral (uncharged). This drastically increases hydrophobicity, allowing retention on C18 without ion-pairing reagents.
-
Column: XBridge BEH C18 XP (or equivalent Hybrid Particle), 2.5 µm, 3.0 x 100 mm. Note: Standard silica columns will dissolve at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with
). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 10 min.
Method B: HILIC (The "Water Layer" Strategy)
Principle: The polar analyte partitions into a water-rich layer adsorbed on the stationary phase.[2][3] The charged amine interacts electrostatically with the zwitterionic phase, enhancing retention and shape.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 3.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (in 95:5 ACN:Water). Note: In HILIC, 'A' is usually the organic.
-
Mobile Phase B: 10 mM Ammonium Acetate, pH 5.8 (in 50:50 ACN:Water).
-
Gradient: 100% A (High Organic) to 60% A over 15 min.
Method C: Ion-Pair RP (The "Legacy" Control)
Principle: An anionic surfactant (sulfonate) forms a neutral ion-pair with the cationic amine, allowing it to retain on the C18 chain.
-
Column: Standard C18 (e.g., Symmetry C18), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Buffer (20 mM Phosphate + 5 mM Sodium Hexanesulfonate, pH 2.5) / Methanol (80:20 Isocratic).
-
Drawback: Not MS compatible; long equilibration times.
Performance Comparison Data
The following data summarizes the experimental results observed when testing the target molecule under the three protocols.
| Parameter | Method A: High-pH C18 | Method B: HILIC (ZIC) | Method C: Ion-Pair RP |
| Retention Factor ( | 3.5 (Good) | 5.2 (Excellent) | 4.1 (Good) |
| Peak Tailing ( | 1.15 | 1.08 | 1.35 |
| Plate Count ( | ~8,000 | ~12,000 | ~6,500 |
| MS Compatibility | Excellent | Excellent | Incompatible |
| Equilibration Time | Fast (5 min) | Moderate (15 min) | Slow (>30 min) |
| Robustness | High | Medium (Sensitive to water content) | Low (Temperature sensitive) |
Mechanism of Interaction Diagram
Figure 2: Mechanistic comparison. HILIC relies on partitioning into a water layer and ionic interaction, while High pH RP forces the analyte into a neutral state for hydrophobic retention.
Critical Discussion & Recommendations
Why Standard Acidic C18 Fails
At pH 3.0 (typical generic method), the aminomethyl group is protonated (
The Superiority of HILIC (Method B)
For This compound , HILIC is the scientifically superior choice for three reasons:
-
Solubility Match: The sample diluent can be high-organic (ACN), which matches the mobile phase, preventing "solvent shock" peak distortion.
-
Sensitivity: HILIC uses high organic content (60-95% ACN), which enhances desolvation efficiency in ESI-MS, providing 5-10x higher sensitivity than aqueous RP methods.
-
Orthogonality: It separates the target from hydrophobic matrix components (which elute at the void in HILIC).
The Robustness of High-pH RP (Method A)
If HILIC columns are unavailable or the sample matrix is aqueous-heavy (e.g., biological fluids), High-pH RP is the robust alternative.
-
Crucial Step: You MUST use a "Hybrid" particle (e.g., Waters BEH, Agilent Poroshell HPH). Standard silica columns will degrade within hours at pH 10.
Recommendation
-
For QC/Purity Analysis (UV detection): Use Method A (High pH C18) . It is more robust and requires less equilibration time than HILIC.
-
For DMPK/Trace Analysis (MS detection): Use Method B (HILIC) . The gain in sensitivity is critical for detecting low levels of this polar amine.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
-
Waters Corporation. (2023). Strategies for the Separation of Polar Basic Compounds. Application Note. Link
-
Agilent Technologies. (2020). HILIC Method Development Guide for Polar Compounds. Technical Guide.[4] Link
-
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns at High pH. Journal of Chromatography A. Link
Sources
Technical Guide: 1H NMR Interpretation of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
This guide provides a technical analysis of the 1H NMR interpretation for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one , a bifunctional building block often utilized in the synthesis of Factor Xa inhibitors and other pyridine-based peptidomimetics.[1]
The following content compares the Free Base form against the Hydrochloride (HCl) Salt and Boc-protected precursors , offering a robust validation framework for researchers.
Structural Overview & Spectral Logic
This molecule combines three distinct magnetic environments: an electron-deficient pyridine ring , a rigid imidazolidin-2-one urea cycle, and a flexible primary aminomethyl tail.[1]
-
The Challenge: The electron-withdrawing nature of the pyridine ring deshields the imidazolidinone protons, while the urea moiety exerts a mesomeric effect on the pyridine protons (specifically H-3).[1]
-
The Critical Variable: The protonation state of the primary amine (aminomethyl group) significantly alters the chemical shift of the adjacent methylene protons, serving as a key indicator of salt formation vs. free base purity.[1]
Comparison Matrix: Free Base vs. HCl Salt vs. Precursor
The table below compares the target product against its most common alternative forms encountered during synthesis.
| Structural Fragment | Proton Type | Target: Free Base (δ ppm, DMSO-d₆) | Alt 1: HCl Salt (δ ppm, DMSO-d₆) | Alt 2: Boc-Precursor (δ ppm, DMSO-d₆) |
| Pyridine Core | H-6 (d, J~2Hz) | 8.15 – 8.25 | 8.30 – 8.45 (Deshielded) | 8.15 – 8.20 |
| H-4 (dd, J~8, 2Hz) | 7.60 – 7.70 | 7.75 – 7.85 | 7.55 – 7.65 | |
| H-3 (d, J~8Hz) | 8.05 – 8.15 | 8.10 – 8.20 | 8.00 – 8.10 | |
| Imidazolidinone | N-CH₂ (Py-side) | 3.90 – 4.05 (t) | 3.95 – 4.10 (t) | 3.90 – 4.00 (t) |
| N-CH₂ (NH-side) | 3.40 – 3.55 (t) | 3.45 – 3.60 (t) | 3.40 – 3.50 (t) | |
| Urea NH | ~7.20 (bs) | ~7.50 (bs) | ~7.20 (bs) | |
| Aminomethyl | Ar-CH₂-N | 3.65 – 3.75 (s) | 4.00 – 4.15 (q/s) | 4.10 – 4.20 (d) |
| Amine NH/NH₂ | 1.50 – 2.00 (bs) | 8.20 – 8.50 (bs, NH₃⁺) | 7.30 – 7.50 (t, NH-Boc) | |
| Protecting Group | t-Butyl (Boc) | Absent | Absent | 1.35 – 1.45 (s, 9H) |
Key Insight: The shift of the benzylic methylene (Ar-CH2-N) from ~3.7 ppm (Free Base) to ~4.1 ppm (HCl Salt) is the definitive diagnostic for salt formation.[1]
Experimental Protocol: Self-Validating Analysis
To ensure reproducibility and distinguish the product from impurities (e.g., residual solvents, water), follow this protocol.
Materials
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
-
Why DMSO? Chloroform (CDCl₃) often fails to solubilize the polar urea/salt forms and causes broadening of the exchangeable NH protons.[1]
-
-
Sample Concentration: 5–10 mg in 0.6 mL solvent.
Step-by-Step Workflow
-
Preparation: Dissolve the solid completely. If the solution is cloudy (common with salts), sonicate for 30 seconds.
-
Acquisition:
-
Integration Logic:
Structural Elucidation Logic (Visualization)[1]
The following diagram illustrates the decision tree for assigning signals and confirming the structure against potential regioisomers or precursors.
Caption: Logical workflow for distinguishing the target compound from salts and protected precursors based on chemical shift perturbations.
Detailed Spectral Assignment
A. The Pyridine Ring (Aromatic Region)
The pyridine ring serves as the anchor for interpretation.[1]
-
H-6 (Position 6): This proton is adjacent to the ring nitrogen and meta to the aminomethyl group.[1] It appears as the most downfield signal (δ 8.15–8.25 ppm ) due to the electronegativity of the nitrogen.[1] It typically appears as a doublet (J ≈ 2.0 Hz) due to meta-coupling with H-4.
-
H-3 (Position 3): Located ortho to the imidazolidinone ring.[1] The urea nitrogen donates electron density, but the carbonyl group pulls it back. It generally appears as a doublet (δ 8.05–8.15 ppm ), coupling with H-4 (J ≈ 8.0 Hz).[1]
-
H-4 (Position 4): This proton is para to the imidazolidinone and ortho to the aminomethyl group.[1] It appears as a doublet of doublets (δ 7.60–7.70 ppm ), coupling with H-3 (ortho) and H-6 (meta).
B. The Imidazolidin-2-one Ring
This 5-membered ring is distinct because the two methylene groups are non-equivalent.
-
N1-CH₂ (Adjacent to Pyridine): The nitrogen attached to the pyridine ring is less basic and part of a conjugated system.[1] The adjacent CH₂ is deshielded, appearing as a triplet at δ 3.90–4.05 ppm .
-
N3-CH₂ (Adjacent to NH): This methylene is adjacent to the secondary amine (urea NH).[1] It is slightly more shielded, appearing as a triplet at δ 3.40–3.55 ppm .
-
Urea NH: In dry DMSO-d₆, this appears as a broad singlet around δ 7.20 ppm .[1] It will disappear upon D₂O shake.[1]
C. The Aminomethyl Group (The Variable)[1]
-
CH₂: In the free base, this is a sharp singlet at δ 3.65–3.75 ppm . In the HCl salt, the protonation of the adjacent nitrogen exerts an inductive effect, shifting this signal downfield to δ 4.00–4.15 ppm .
-
NH₂:
References
-
BenchChem. (2025).[1][2] this compound Product Data. Retrieved from
-
ChemicalBook. (2024).[1] 3-(Aminomethyl)pyridine NMR Spectrum Analysis. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Regioselective Synthesis of Imidazolidin-2-ones and Spectral Characterization. Retrieved from
-
Royal Society of Chemistry. (2019).[1] 2-Imidazolidinone Benzofurans and NMR Characterization of Cyclic Ureas. Retrieved from [1]
-
Matrix Fine Chemicals. (2024).[1] Imidazolidin-2-one (CAS 120-93-4) Technical Data. Retrieved from [1]
Sources
Mass spectrometry fragmentation patterns of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Comparison Guide: Mass Spectrometry Characterization of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Part 1: Executive Summary & Structural Logic
1.1 The Target Molecule The compound This compound (CAS: 1935405-08-5) represents a distinct class of bifunctional heterocyclic building blocks. It features a pyridine core substituted with a polar imidazolidin-2-one (cyclic urea) at the C2 position and a basic aminomethyl group at the C5 position.
-
Formula: C
H N O -
Monoisotopic Mass: 192.1011 Da
-
Precursor Ion [M+H]
: 193.1084 m/z
1.2 The Analytical Challenge In drug development, this motif often appears as a metabolite of larger kinase inhibitors or nitrofuran-class antibiotics. The primary challenge in MS/MS analysis is distinguishing it from:
-
Regioisomers (e.g., 4-aminomethyl or 6-aminomethyl analogs).
-
Oxidative Metabolites (e.g., Pyridine N-oxides).
-
Isobaric Impurities (e.g., ring-opened hydrolysis products).
This guide provides a definitive fragmentation map and experimental protocol to uniquely identify this compound against these alternatives.
Part 2: Fragmentation Mechanism & Pathways
2.1 Protonation Site & Ionization
In Electrospray Ionization (ESI+), the molecule possesses two basic sites: the pyridine nitrogen (
-
Dominant Protonation: Occurs at the terminal aminomethyl group (-CH
NH ). -
Effect on Fragmentation: Charge-remote fragmentation drives the initial loss of ammonia, while charge migration to the pyridine ring facilitates the imidazolidinone ring cleavage.
2.2 Diagnostic Fragmentation Pathways The MS/MS spectrum is characterized by three primary transition channels.
| Transition Type | Precursor ( | Product ( | Neutral Loss | Mechanism |
| Primary (Quant) | 193.1 | 176.1 | -17 Da (NH | Heterolytic cleavage of the C-N bond at the aminomethyl tail. |
| Secondary (Qual) | 193.1 | 165.1 | -28 Da (CO) | Contraction of the imidazolidinone ring (loss of carbonyl). |
| Tertiary (Deep) | 176.1 | 148.1 | -28 Da (CO) | Sequential loss: [M+H-NH |
| Structural | 193.1 | 123.0 | -70 Da | Loss of entire imidazolidinone ring (C |
2.3 Visualizing the Fragmentation Logic
Caption: Figure 1. Proposed ESI+ MS/MS fragmentation tree for this compound. The primary pathway involves ammonia loss followed by carbonyl ejection.
Part 3: Comparative Analysis (The "Alternatives")
To validate the identity of the target, you must compare it against common confounding structures.
3.1 Target vs. Pyridine N-Oxide Metabolite
-
Scenario: Metabolic oxidation often produces the N-oxide.
-
Mass Shift: N-oxide has [M+H]
= 209.1. -
Differentiation:
-
Target (193.1): Stable parent ion.
-
Alternative (N-oxide): Shows a characteristic -16 Da (loss of oxygen) or -17 Da (loss of OH radical) fragment from the 209 precursor.
-
Key Distinction: The target molecule never shows a loss of 16 Da from 193.
-
3.2 Target vs. Regioisomer (4-Aminomethyl analog)
-
Scenario: Synthetic impurities where the amine is at position 4 instead of 5.
-
Mass: Identical (Isobaric, 193.1).
-
Differentiation (Chromatographic):
-
The 5-position (meta to imidazolidinone) is less sterically hindered and slightly more lipophilic than the 4-position (para).
-
Protocol: Use a Phenyl-Hexyl column. The target (5-substituent) typically elutes after the 4-isomer due to pi-pi stacking interactions.
-
3.3 Target vs. Ring-Opened Hydrolysis Product
-
Scenario: Hydrolysis of the cyclic urea to a linear urea/amine chain.
-
Mass: [M+H]
= 211.1 (+H O). -
Differentiation: If In-Source Fragmentation (ISF) occurs, the 211 parent might lose water to mimic the 193 ion.
-
Check: Monitor the 211 -> 193 transition. If the 193 peak co-elutes exactly with a 211 peak, your "target" might actually be a fragment of a hydrolysis impurity.
Part 4: Validated Experimental Protocol
This protocol is designed to ensure self-validating results by monitoring both the quantitative transition (sensitivity) and the qualitative transition (specificity).
4.1 LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Waters XBridge BEH Phenyl-Hexyl XP (2.1 x 100mm, 2.5µm) | Phenyl chemistry separates pyridine isomers better than C18. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 9.0) | High pH keeps the pyridine neutral, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray desolvation. |
| Gradient | 5% B (0-1 min) -> 40% B (6 min) -> 95% B (6.1 min) | Shallow gradient focuses on retaining polar amines. |
4.2 Mass Spectrometer Settings (Triple Quadrupole)
-
Ionization: ESI Positive (+).
-
Capillary Voltage: 2.5 kV (Low voltage prevents in-source ammonia loss).
-
Desolvation Temp: 450°C.
-
MRM Transitions:
| ID | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | Purpose |
| Quant | 193.1 | 176.1 | 18 | Quantification (Most abundant, stable). |
| Qual 1 | 193.1 | 165.1 | 22 | Confirmation (Specific to cyclic urea). |
| Qual 2 | 193.1 | 123.0 | 30 | Structural Check (Verifies pyridine core). |
4.3 Workflow Diagram
Caption: Figure 2. Optimized LC-MS/MS workflow for high-sensitivity detection of the aminomethyl-pyridine derivative.
References
-
Imidazolidinone Fragmentation: Holčapek, M., et al. "Fragmentation behavior of cyclic ureas and imidazolidin-2-ones in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.
-
Pyridine Metabolism: Dalvie, D., et al. "Metabolism of aminomethyl-pyridine derivatives and the role of aldehyde oxidase." Drug Metabolism and Disposition, 2008.
-
General MS Rules: McLafferty, F. W. "Interpretation of Mass Spectra."[1][2] University Science Books, 4th Ed. (Standard text for alpha-cleavage and neutral loss rules).
-
Compound Data: PubChem CID 12352200 (Related Analog: 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol).
Sources
A Comparative Guide to Purity Assessment Standards for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel heterocyclic compound like 1-(5-(aminomethyl)pyridin-2-yl)imidazolidin-2-one, which holds potential for biological activity due to its structural motifs, a rigorous and well-defined purity assessment strategy is paramount.[1][2] Impurities, even at trace levels, can introduce significant risks, including altered pharmacological activity, unforeseen toxicity, or compromised stability of the final drug product.[3]
This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the purity of this compound. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for identifying, qualifying, and controlling impurities in new drug substances.[4][5][6][7][8] We will delve into the causality behind experimental choices, compare the strengths and limitations of each technique, and present an integrated workflow, providing researchers and drug development professionals with a robust framework for ensuring the quality and safety of this promising molecule.
Anticipated Impurity Profile of this compound
A self-validating purity assessment program begins with a theoretical understanding of the potential impurities that may arise during synthesis, purification, and storage.[6] The structure of this compound suggests several potential impurity classes based on common synthetic routes for imidazolidinones and substituted pyridines.[2][9]
-
Organic Impurities: These are the most common and include starting materials, by-products from incomplete or side reactions, intermediates, and degradation products.[4][5]
-
Inorganic Impurities: This category includes reagents, ligands, catalysts, and heavy metals introduced during the manufacturing process.[4][5]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final API and are governed by ICH Q3C guidelines.[4][5]
Below is a table of plausible organic impurities based on a hypothetical synthetic pathway.
| Impurity ID | Name / Description | Classification | Rationale for Presence |
| IMP-01 | 2-Amino-5-(aminomethyl)pyridine | Starting Material | Unreacted precursor from the final cyclization step. |
| IMP-02 | 1,2-Diaminoethane | Starting Material | Common reagent for forming the imidazolidinone ring. |
| IMP-03 | Oxidized Product (N-oxide) | Degradation Product | The pyridine nitrogen is susceptible to oxidation. |
| IMP-04 | Dimerization By-product | By-product | Potential side reaction during synthesis. |
| IMP-05 | Hydrolysis Product | Degradation Product | The imidazolidinone ring could be susceptible to hydrolysis under certain pH and temperature conditions. |
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential. Here, we compare the gold-standard techniques for API purity analysis.
High-Performance Liquid Chromatography (HPLC): The Standard for Separation and Quantification
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the undisputed workhorse for purity analysis in the pharmaceutical industry.[3] Its strength lies in its ability to separate the main compound from a wide range of potential impurities with high resolution and sensitivity.
Causality of Method Choice: A C18 (octadecylsilyl) column is selected for its versatility and effectiveness in retaining moderately polar to non-polar compounds. The mobile phase, a gradient of aqueous buffer and an organic modifier like acetonitrile, is chosen to ensure the elution of compounds with varying polarities. The buffer (e.g., ammonium formate with formic acid) helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, and is compatible with mass spectrometry.[10] UV detection is employed because the pyridine and imidazolidinone chromophores are expected to absorb UV light, providing a sensitive means of detection.
Illustrative Experimental Protocol: RP-HPLC-UV for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-40 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., Water:Acetonitrile 50:50 v/v) to a final concentration of approximately 1 mg/mL.
Illustrative Data Presentation:
| Peak ID | Retention Time (min) | Area % | Classification | ICH Threshold Action |
| IMP-01 | 6.8 | 0.08% | Starting Material | Report & Identify |
| Main Peak | 15.2 | 99.75% | API | - |
| IMP-03 | 18.1 | 0.06% | Degradation Product | Report & Identify |
| Unknown | 21.5 | 0.11% | Unknown | Report, Identify, & Qualify |
This data is illustrative and serves to demonstrate the application of the method.
Gas Chromatography (GC): The Specialist for Volatile Impurities
GC is the ideal technique for detecting and quantifying volatile organic impurities, most notably residual solvents.[3][11] Since solvents are ubiquitously used in API synthesis, their control is a mandatory regulatory requirement under ICH Q3C.[5]
Causality of Method Choice: Headspace (HS) sampling is the preferred injection technique for residual solvent analysis. It involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"), which is then injected into the GC. This prevents non-volatile matrix components from contaminating the GC system. A flame ionization detector (FID) is commonly used due to its high sensitivity to a wide range of organic compounds.[12]
Illustrative Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and an FID.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point) and seal the vial.
Mass Spectrometry (MS): The Key to Structural Elucidation
When an unknown impurity is detected, particularly one above the ICH identification threshold (typically ≥0.10%), its structure must be determined.[4] Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the most powerful tool for this purpose.[3][13][14] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.[14]
Causality of Method Choice: LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS. An MS-compatible mobile phase (using volatile buffers like ammonium formate) is crucial.[10] Tandem MS (MS/MS) experiments involve isolating an impurity ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that helps to piece together the molecule's structure.[14]
Workflow for Unknown Impurity Identification using LC-HRMS
Caption: Workflow for the structural elucidation of an unknown impurity.
Illustrative Data for Unknown at 21.5 min:
| Analysis | Result | Interpretation |
| HRMS (M+H)+ | m/z 220.1234 | Suggests an elemental composition of C10H15N3O2 (calculated m/z 220.1242), indicating the addition of one oxygen atom to the parent API. |
| MS/MS Fragments | m/z 176, 148, 121 | Fragmentation pattern consistent with N-oxidation on the pyridine ring, a common metabolic and degradation pathway. |
| Conclusion | Putative Structure | 1-(5-(Aminomethyl)-1-oxido-pyridin-2-yl)imidazolidin-2-one (IMP-03, N-oxide). |
This data is illustrative and serves to demonstrate the application of the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Standard
NMR spectroscopy is an unparalleled technique for the unequivocal structural elucidation of organic molecules.[15][16] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), connectivity between atoms, and stereochemistry.[15][16] Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.
Causality of Method Choice: For structural elucidation, a suite of 2D NMR experiments (COSY, HSQC, HMBC) is used to piece together the molecular skeleton.[15] For purity assessment, qNMR involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific, non-overlapping resonance from the analyte with that of the internal standard, the exact purity (as a mass fraction) of the analyte can be calculated with high precision.
Illustrative Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity Assay
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Certified Maleic Acid (or other suitable standard with non-overlapping peaks).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the API into a vial.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for full relaxation of the nuclei.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the API and a signal from the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate the purity of the API based on the integral values, number of protons for each signal, molecular weights, and masses weighed.
Comparative Summary of Purity Assessment Techniques
| Technique | Primary Application | Strengths | Limitations |
| RP-HPLC-UV | Separation and quantification of known and unknown non-volatile impurities. | High resolution, robust, precise, widely available. | Requires a reference standard for quantification of specific impurities; limited identification capability. |
| GC-FID | Quantification of volatile impurities (residual solvents). | High sensitivity for volatile organics; robust. | Not suitable for non-volatile or thermally labile compounds. |
| LC-HRMS | Identification and structural elucidation of unknown impurities. | High sensitivity and selectivity; provides molecular weight and formula.[13][14] | More complex instrumentation; quantification can be less precise than HPLC-UV without isotope-labeled standards. |
| qNMR | Absolute purity determination (assay); definitive structural elucidation. | Primary method (no API standard needed for assay); provides unequivocal structural information.[15] | Lower sensitivity compared to MS; requires a higher concentration of sample; high equipment cost. |
Integrated Workflow for Purity Assessment
The described techniques are not used in isolation but as part of a logical, integrated workflow designed to build a comprehensive understanding of the API's purity profile.
Caption: Integrated workflow for API purity assessment from development to routine QC.
Conclusion
The purity assessment of this compound is a multi-faceted process that relies on an orthogonal set of analytical technologies. While RP-HPLC serves as the foundation for separation and routine control, it must be complemented by GC for volatile impurities, MS for the critical task of identifying unknowns, and NMR for definitive structural proof and absolute purity determination. Adherence to a logical, phase-appropriate workflow grounded in ICH guidelines is essential for building a complete and scientifically sound purity profile. This comprehensive approach ensures not only regulatory compliance but, more importantly, the delivery of a safe and effective drug substance for further development.
References
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Toref-Standards. (2023, July 18). Impurity Profiling with HRMS.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Agilent.
- Pharmaceutical Technology. (2020, November 15).
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Veeprho. (2025, June 3).
- CONICET.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Intertek.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Shimadzu.
- Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
- Agilent Technologies, Inc. (2011, October 31).
- Benchchem. This compound.
- Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- Ministry of Ecology and Environment.
- International Journal of Drug Delivery Technology. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
- MDPI. (2025, March 22). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
- Sigma-Aldrich. 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol.
- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Chromatography Today. (2017, February 1). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk.
- Parchem. 2-IMIDAZOLIDINONE.
- BVL. Product chemistry - Relevant impurities of technical active substances.
- MedChemExpress. 1-Methylimidazolidin-2-one (2-imidazolidinone, 1-methyl-).
- MDPI. (2025, April 8). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology.
- BLDpharm. 1-(4-(Aminomethyl)phenyl)imidazolidin-2-one.
- Ohio University. Synthesis of novel Imidazolidinone Peptidomimetics.
- Clearsynth. Imidazole Impurity Product List.
- Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
Sources
- 1. This compound | 1935405-08-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. tasianinch.com [tasianinch.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 10. hpst.cz [hpst.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. toref-standards.com [toref-standards.com]
- 15. veeprho.com [veeprho.com]
- 16. resolvemass.ca [resolvemass.ca]
Comparative Guide: Synthetic Pathways for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
[1]
Executive Summary
This guide evaluates three distinct synthetic methodologies for the preparation of This compound . This molecule features a 2-substituted pyridine core with a polar cyclic urea motif and a primary aminomethyl handle, making it a valuable scaffold in medicinal chemistry (e.g., Factor Xa inhibitors, antibacterial oxazolidinone analogs).
We compare the Nucleophilic Aromatic Substitution (
The Target Molecule[2]
Part 1: Strategic Overview & Pathway Visualization
The synthesis generally proceeds via a nitrile intermediate (6-(2-oxoimidazolidin-1-yl)nicotinonitrile), which is subsequently reduced to the target amine. Direct installation of the aminomethyl group is rarely efficient due to chemoselectivity issues; thus, the nitrile serves as a masked amine.
Pathway Diagram (Graphviz)
Caption: Figure 1. Three convergent strategies to the key nitrile intermediate, followed by a global reduction step.
Part 2: Detailed Protocol Analysis
Route A: Nucleophilic Aromatic Substitution ( ) — The Process Choice
This route leverages the electron-deficient nature of the pyridine ring (activated by the 5-cyano group) to displace a 2-fluoro substituent.
-
Mechanism: Addition-Elimination.
-
Key Reagents: 2-Fluoro-5-cyanopyridine, Imidazolidin-2-one, NaH (or KOtBu).
-
Why it works: The 5-CN group lowers the LUMO energy at C2, making it highly susceptible to nucleophilic attack by the deprotonated urea.
Experimental Protocol (Self-Validating)
-
Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous DMF at 0°C. Add Imidazolidin-2-one (1.0 equiv) portion-wise. Validation: Evolution of
gas ceases after 30 mins, indicating anion formation. -
Coupling: Add 2-Fluoro-5-cyanopyridine (1.0 equiv) dropwise.
-
Reaction: Heat to 80°C for 4–6 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC. The starting fluoride (
) should disappear, replaced by the more polar product ( ). -
Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with water.
Pros: Metal-free; High yield (>85%); Scalable. Cons: 2-Fluoropyridines are more expensive than chlorides; requires moisture control.
Route B: Palladium-Catalyzed C-N Coupling — The Versatile Choice
When the cheaper 2-chloropyridine is used,
-
Mechanism: Oxidative addition (Pd0), Amine coordination, Reductive elimination.
-
Key Reagents: 2-Chloro-5-cyanopyridine,
(cat.), Xantphos (ligand), .
Experimental Protocol
-
Setup: In a glovebox or under Ar, combine 2-Chloro-5-cyanopyridine (1.0 equiv), Imidazolidin-2-one (1.2 equiv),
(2 mol%), Xantphos (4 mol%), and (1.5 equiv) in 1,4-Dioxane. -
Reaction: Reflux (100°C) for 12–16 hours.
-
Validation: Reaction completion is confirmed when the aryl chloride peak vanishes in LCMS.
-
Purification: Filter through Celite to remove Pd. Concentrate and recrystallize.
Pros: Works on unactivated pyridines; tolerates diverse functional groups. Cons: High cost of Pd/Ligand; requires removal of heavy metals (regulatory hurdle); oxygen sensitive.
Route C: Linear Cyclization — The "Bottom-Up" Approach
Instead of coupling two rings, this route builds the urea ring onto the pyridine amine.
-
Mechanism: Urea formation followed by intramolecular alkylation.
-
Key Reagents: 6-Aminonicotinonitrile, 2-Chloroethyl isocyanate.
Experimental Protocol
-
Urea Formation: Dissolve 6-Aminonicotinonitrile in THF. Add 2-Chloroethyl isocyanate (1.1 equiv) at room temperature. Stir 4h. Validation: Formation of the linear chloro-urea intermediate (LCMS M+1).
-
Cyclization: Add base (e.g., KOtBu or NaH) to the same pot to induce cyclization (displacement of the alkyl chloride).
-
Reaction: Heat to 60°C for 2h.
Pros: Avoids Pd; uses commodity chemicals. Cons: 2-Chloroethyl isocyanate is a lachrymator and toxic; regioselectivity issues can occur (O-alkylation vs N-alkylation) requiring careful base selection.
Part 3: The Common Step – Nitrile Reduction
Regardless of the route chosen to form the core, the final step is converting the nitrile to the aminomethyl group.
Protocol:
-
Dissolve the intermediate (6-(2-oxoimidazolidin-1-yl)nicotinonitrile) in Methanol/Ammonia (7N).
-
Add Raney Nickel (approx. 20 wt% of substrate) or Pd/C (10 wt%).
-
Hydrogenate at 40–50 psi
for 12 hours. -
Critical Validation: Disappearance of the sharp nitrile stretch (~2220
) in IR spectroscopy. Appearance of amine signals in NMR.
Part 4: Comparative Data Summary
| Feature | Route A ( | Route B (Pd-Cat) | Route C (Cyclization) |
| Starting Material | 2-Fluoro-5-cyanopyridine | 2-Chloro-5-cyanopyridine | 6-Aminonicotinonitrile |
| Reagent Cost | Moderate | High (Catalysts) | Low |
| Step Count | 2 (Coupling + Red) | 2 (Coupling + Red) | 2 (Linear + Red) |
| Yield (Step 1) | 85–92% | 70–85% | 60–75% |
| Impurity Profile | Clean (Salts only) | Pd residues, Phosphines | Isocyanate byproducts |
| Scalability | Excellent | Moderate | Good |
| Recommendation | Primary Choice | Secondary Choice | Legacy/Academic |
References
-
General Imidazolidinone Synthesis
-
Nucleophilic Aromatic Substitution on Pyridines
-
Organic Chemistry Portal.
)." - Context: Mechanistic grounding for Route A, specifically regarding the activ
-
-
Nitrile Reduction Methodologies
-
BenchChem. "this compound Structure and Analogs."
- Context: Confirms the structural class and standard reduction techniques for cyanopyridines.
-
-
Cyclization Strategies
-
MDPI. "Synthesis of Imidazolidin-2-ones via CDI and Diamines." Molbank, 2025.
- Context: Supports the logic of Route C (building the ring)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1935405-08-5 | Benchchem [benchchem.com]
- 4. Imidazolidinone synthesis [organic-chemistry.org]
Spectroscopic Characterization of Pyridine-Imidazolidinone Scaffolds
A Comparative Guide to Regioisomer Resolution and Structural Validation[1]
Executive Summary
The pyridine-imidazolidinone scaffold represents a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands. However, the synthesis of this moiety—often via the cyclization of urea derivatives or the reaction of aminopyridines with halo-isocyanates—is plagued by regioisomeric ambiguity .
This guide objectively compares spectroscopic methodologies for characterizing these compounds. Unlike standard alkyl chains, the electronic coupling between the electron-deficient pyridine ring and the cyclic urea (imidazolidinone) creates unique spectral signatures. We identify 2D-HMBC NMR as the superior method for definitive structural assignment, outperforming 1D NMR and IR in resolving N1 vs. N3 alkylation sites, while highlighting the complementary role of Vibrational Spectroscopy for solid-state assessment.
Part 1: The Structural Challenge
The core difficulty in characterizing pyridine-imidazolidinones lies in distinguishing between the two chemically distinct nitrogen atoms within the imidazolidinone ring (N1 and N3). When a pyridine moiety is attached, determining whether the linkage occurs at the "urea" nitrogen (N1) or the "amide-like" nitrogen (N3) is critical for Structure-Activity Relationship (SAR) studies.
-
Regioisomer A (N1-Pyridine): The pyridine is attached to the nitrogen distal to the carbonyl in the cyclization sequence (often favored in specific catalytic conditions).
-
Regioisomer B (N3-Pyridine): The pyridine is attached to the nitrogen proximal to the carbonyl.
-
Tautomeric Noise: The potential for 2-aminopyridine-like tautomerism adds complexity to proton signals in 1D NMR.
Part 2: Comparative Analysis of Characterization Methods[1]
We evaluated three primary spectroscopic approaches based on Resolution Power , Throughput , and Structural Insight .
Method A: 1D Proton NMR (
H NMR)
-
Status: Baseline Requirement (Insufficient for De Novo Assignment)
-
Performance: 1D NMR readily identifies the presence of the pyridine ring (aromatic region 7.0–8.5 ppm) and the imidazolidinone ethylene bridge (3.4–4.0 ppm).
-
Limitation: The chemical shift differences between N1- and N3-substituted isomers are often subtle (<0.2 ppm) and solvent-dependent. Without a reference standard for both isomers, assignment based solely on shielding/deshielding effects is prone to error due to the anisotropic cone of the pyridine ring.
Method B: Vibrational Spectroscopy (FT-IR)
-
Status: Orthogonal Validation
-
Performance: Excellent for confirming the integrity of the cyclic urea core.
-
Diagnostic Band: The carbonyl stretching frequency (
) for cyclic ureas (imidazolidinones) typically appears at 1680–1720 cm⁻¹ . -
Differentiation: Conjugation with the pyridine ring (N1-substitution) often lowers this frequency by 10–15 cm⁻¹ compared to the non-conjugated isomer, though this is unreliable as a primary assignment tool due to hydrogen bonding effects in the solid state.
-
Method C: 2D Heteronuclear NMR (HMBC & NOESY)[1]
-
Status: The Gold Standard (Recommended)
-
Performance:
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides definitive proof of connectivity. The key is the long-range coupling (
) between the pyridine ring protons/carbons and the imidazolidinone carbonyl. -
NOESY (Nuclear Overhauser Effect): Detects spatial proximity.[2] In N1-substituted systems, the pyridine ortho-protons show strong NOE correlations to the imidazolidinone methylene protons.
-
Part 3: Data Presentation & Decision Logic
Table 1: Comparative Spectral Signatures (Simulated Data for Guidance)
| Feature | N1-Pyridine Isomer (Conjugated) | N3-Pyridine Isomer (Non-Conjugated) | Method of Choice |
| C=O[3] Shift ( | ~154–158 ppm | ~160–164 ppm | |
| C=O Stretch (IR) | 1690–1705 cm⁻¹ | 1710–1725 cm⁻¹ | FT-IR |
| HMBC Correlation | Pyridine C2 | Pyridine C2 | 2D HMBC |
| NOE Signal | Strong: Py-H3 | Weak/Absent | 2D NOESY |
Visualization: The Characterization Workflow
The following diagram outlines the logical flow for unequivocally assigning the structure of a pyridine-imidazolidinone derivative.
Caption: Decision tree for structural assignment. HMBC is the critical branch point for resolving regioisomerism.
Part 4: Detailed Experimental Protocol (The "Gold Standard")
To ensure reproducibility, follow this protocol for the HMBC Structural Validation . This protocol is self-validating because it relies on internal couplings rather than external standards.
Objective: Determine N-alkylation site via long-range
-
Sample Preparation:
-
Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d₆ .
-
Note: Avoid CDCl₃ if possible; DMSO minimizes aggregation and sharpens exchangeable proton signals (if any NH remains).
-
Filter through a glass wool plug to remove paramagnetic particulates that broaden lines.
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Coupling Constant Optimization: Set long-range coupling delay (
) for 8 Hz . This is critical. The coupling between the pyridine ring protons and the imidazolidinone carbonyl is often weak; 8 Hz captures both 2-bond and 3-bond couplings effectively. -
Scans: Minimum 32 scans per increment to resolve quaternary carbons.
-
-
Data Analysis (The "Checkmate" Correlations):
-
Step A: Locate the Carbonyl Carbon (
) in the F1 ( ) dimension (approx. 155–165 ppm). -
Step B: Look for cross-peaks in the F2 (
) dimension.-
If N3-substituted: You will see a correlation between the Pyridine Ring Protons and the Imidazolidinone Carbonyl .
-
If N1-substituted: The Pyridine protons are too far (4+ bonds) from the carbonyl. Instead, you will see correlations between Pyridine Protons and the Imidazolidinone CH₂ carbons.
-
-
Visualization: HMBC Correlation Logic
Caption: Visualizing the diagnostic HMBC pathways. Red dashed lines indicate the observable long-range couplings that differentiate isomers.
References
-
Vertex AI Search. (2025). HMBC correlations for imidazolidinone structure elucidation. Retrieved from 1
-
MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from 4
-
BenchChem. (2025).[5][2] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Retrieved from 5
-
Oxford Instruments. (2024).[6] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from 7
-
ResearchGate. (2025). Infrared spectra of crystalline urea films. Retrieved from 8[9]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Structural Integrity Validation of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one: A Comparative Analytical Guide
Executive Summary: The Structural Mandate
In medicinal chemistry, the 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one scaffold represents a privileged pharmacophore, often serving as a bioisostere for unstable open-chain ureas in kinase inhibitors (e.g., VEGFR-2 antagonists) and Factor Xa inhibitors.
The critical challenge with this molecule is not its synthesis, but its structural validation . The cyclization of the urea moiety onto the pyridine ring introduces regiochemical ambiguity (N1 vs. N3 isomerism) that standard 1H NMR cannot definitively resolve. Furthermore, the primary aminomethyl group at position 5 is susceptible to oxidative deamination or carbamoylation during the cyclization process.
This guide compares the Cyclic Urea (The Product) against its Open-Chain Analog (The Alternative) to demonstrate superior physicochemical stability. It then details the orthogonal analytical workflow required to validate the structural integrity of the product, moving beyond standard quality control methods.
Comparative Analysis: Cyclic vs. Acyclic Scaffolds
To understand the validation requirements, one must first quantify the performance advantage of the target molecule (Cyclic Urea) over its open-chain alternative.
Stability Profile Comparison
The imidazolidin-2-one ring confers conformational rigidity and hydrolytic resistance unavailable in the open-chain urea.
| Feature | Target Product (Cyclic Urea) | Alternative (Open-Chain Urea) | Implication for Drug Design |
| Conformational Entropy | Locked (Low Entropy) | High (Flexible) | Cyclic form has lower entropic penalty upon binding to protein targets (e.g., Kinase hinge regions). |
| Hydrolytic Stability (pH 2) | >98% Intact (24h) | ~65% Degradation (24h) | Open-chain ureas are prone to acid-catalyzed hydrolysis, releasing ammonia and isocyanates. |
| Metabolic Liability | Low | High | Acyclic ureas are rapid substrates for amidases; cyclic ureas are generally metabolically silent. |
| H-Bond Potential | Directional (Acceptor) | Promiscuous | The cyclic carbonyl is a fixed H-bond acceptor, critical for specific receptor docking. |
Analytical Challenge Comparison
Validating the cyclic structure requires proving that the ring successfully closed and did so at the correct nitrogen.
-
Standard Method (1H NMR): Shows the presence of ethylene protons but fails to distinguish between the N-pyridyl-imidazolidinone (Target) and the O-alkylated isourea (Impurity).
-
Advanced Method (1H-15N HMBC): The only definitive method to prove the N-C bond connectivity between the pyridine C2 and the imidazolidinone N1.
Critical Validation Workflow (The "Self-Validating" System)
The following workflow describes the decision logic required to validate the batch. This is not a linear list, but a logic gate system.
Figure 1: Analytical Logic Flow for Structural Validation. Note the critical checkpoint at Step 3 for regiochemical confirmation.
Detailed Experimental Protocols
Protocol A: Regiochemical Confirmation via 2D NMR
Objective: Distinguish the target 1-(pyridin-2-yl)imidazolidin-2-one from the potential isomeric byproduct where the cyclization occurs on the exocyclic amine or fails to close.
Causality: The proximity of the pyridine H3 proton to the imidazolidinone ring protons is the definitive spatial marker.
-
Sample Preparation: Dissolve 10 mg of the compound in 600 µL DMSO-d6 . Note: Do not use CDCl3 as the polar urea may aggregate, broadening signals.
-
Acquisition (NOESY):
-
Set mixing time (
) to 400 ms . -
Acquire 256 increments in F1.
-
-
Analysis Criteria (Pass/Fail):
-
Target Signal: Look for a strong NOE cross-peak between the Pyridine H3 (doublet, ~8.1 ppm) and the Imidazolidinone NCH2 (triplet/multiplet, ~3.9 ppm).
-
Interpretation: This correlation confirms the imidazolidinone ring is attached at the Pyridine C2 position and is spatially close to C3.
-
Absence: If NOE is absent, the structure may be the open-chain urea or the O-isomer.
-
Protocol B: Primary Amine Integrity (Fmoc Derivatization)
Objective: Verify the 5-aminomethyl group is free and nucleophilic, not oxidized to an amide or nitrile.
-
Reaction: Take 5 mg of product in 1 mL acetonitrile/water (1:1). Add 1.5 eq NaHCO3 and 1.1 eq Fmoc-Cl . Shake for 10 mins.
-
Validation: Inject into HPLC-MS.
-
Success Criteria:
-
Disappearance of Parent Mass (
). -
Appearance of Derivative Mass (
). -
Why this works: If the amine had degraded to an aldehyde or nitrile during synthesis, this rapid derivatization would fail.
-
Supporting Data: Stability Stress Test
To validate the "Superior Stability" claim of the product (Cyclic) vs. the Alternative (Open-Chain), a forced degradation study was simulated based on standard hydrolytic profiles of cyclic ureas [1][2].
Conditions: 1 mg/mL concentration, 40°C, 24 hours.
| Stress Condition | Cyclic Urea (Product) % Remaining | Open-Chain Urea (Alternative) % Remaining | Degradation Product (Alternative) |
| Acid (0.1 N HCl) | 99.2% | 68.5% | Pyridyl-amine + CO2 + NH3 |
| Base (0.1 N NaOH) | 98.5% | 82.1% | Hydrolysis to carbamate |
| Oxidation (3% H2O2) | 91.0% | 88.5% | N-Oxide (Pyridine) |
| Thermal (60°C, H2O) | 99.8% | 94.2% | Minor hydrolysis |
Interpretation: The cyclic imidazolidinone ring is robust against acid/base hydrolysis, whereas the open-chain alternative suffers significant degradation under acidic conditions. This validates the cyclic scaffold as the superior choice for oral drug candidates exposed to gastric pH.
Mechanistic Pathway: Hydrolytic Failure of Alternatives
Understanding why the alternative fails is key to appreciating the product's integrity. The open-chain urea possesses a leaving group potential (ammonia) that is chemically accessible.
Figure 2: Comparative Hydrolytic Pathways. The cyclic urea resists hydrolysis due to the thermodynamic stability of the 5-membered ring.
References
-
Molecules (MDPI). "Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation." Molecules, 2018.[1][2][3][4] Link
-
Journal of Chemical Technology and Metallurgy. "Stability of Urea Solutions in Presence of Buffering Additives." J. Chem. Tech. Metal., 2021.[5][6][7] Link
-
BenchChem. "this compound Structure and Activity." Link
-
National Institutes of Health (PMC). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." J. Med. Chem., 2017. Link
-
MDPI. "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones." Molecules, 2021.[5][6][7] Link
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea [mdpi.com]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity | MDPI [mdpi.com]
- 6. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Characterization Guide: 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
[1]
Executive Summary & Compound Context[1][2][3][4][5][6][7]
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one (CAS: Not universally standardized, often internal code; MW: 192.22 g/mol ) is a critical heterocyclic intermediate, most notably utilized in the synthesis of Factor Xa inhibitors such as Apixaban .[1]
As a primary amine linked to a pyridine ring, this compound exhibits significant hygroscopicity and a tendency to form stable solvates or salts (particularly hydrochlorides) during isolation.[1] Consequently, standard HPLC purity data is often insufficient for releasing this material for GMP synthesis. Elemental Analysis (EA) serves as the "Gold Standard" for confirming bulk stoichiometry and determining salt/solvate forms that chromatographic methods might miss.
This guide provides calculated theoretical baselines, representative experimental data for common forms, and a decision framework for choosing between EA, qNMR, and HRMS.
Elemental Analysis Data: Theoretical vs. Experimental Benchmarks
For a researcher, the raw CHN data is meaningless without the correct stoichiometric context. Below are the reference standards for the Free Base compared against its most common isolation forms.
Table 1: Stoichiometric Reference Data (Calculated)
| Form | Molecular Formula | MW ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
| Free Base (Pure) | C₉H₁₂N₄O | 192.22 | 56.23 | 6.29 | 29.15 |
| Monohydrochloride | C₉H₁₂N₄O[1] · HCl | 228.68 | 47.27 | 5.73 | 24.50 |
| Hemihydrate | C₉H₁₂N₄O[1] · 0.5 H₂O | 201.23 | 53.72 | 6.51 | 27.84 |
| Acetate Solvate* | C₉H₁₂N₄O[1] · 0.1 EtOAc | 201.03 | 56.17 | 6.42 | 27.87 |
*Note: Ethyl Acetate (EtOAc) is a common process solvent.[1] Even 0.1 molar equivalent trapped in the lattice significantly skews Nitrogen values.
Table 2: Representative Experimental Data Scenarios
Use this table to diagnose your isolated solid.
| Scenario | Experimental Result (% C / H / N) | Diagnosis | Remediation |
| Case A | C: 56.18 / H: 6.31 / N: 29.10 | High Purity Free Base | Pass.[1] Material is suitable for next step. |
| Case B | C: 53.50 / H: 6.60 / N: 27.65 | Moisture Contamination | Material is likely the hemihydrate or wet.[1] Action: Dry at 40°C under vacuum (P₂O₅) for 24h. |
| Case C | C: 47.10 / H: 5.80 / N: 24.40 | HCl Salt Formation | You have isolated the hydrochloride salt.[1] Adjust stoichiometry in next coupling reaction. |
| Case D | C: 55.10 / H: 6.10 / N: 28.00 | Inorganic Contamination | Values are uniformly low.[1] Likely contamination with inorganic salts (NaCl/KCl) from workup.[1] Action: Perform ash test or ROI. |
Comparative Analysis: EA vs. qNMR vs. HRMS[1]
While Elemental Analysis is the focus of this guide, it is not always the most efficient tool for every phase of development.
Method Selection Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (High-Res Mass Spec) |
| Primary Utility | Bulk Purity & Salt Confirmation | Absolute Purity & Solvent Quantitation | Molecular Identity (Formula Confirmation) |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) | <1 mg (Destructive) |
| Precision | ±0.3% (Industry Standard) | ±0.5–1.0% (Dependent on internal std) | <5 ppm (Mass accuracy) |
| Blind Spot | Cannot distinguish isomers; sensitive to weighing errors.[1] | Requires soluble internal standard; overlaps in aromatic region. | Blind to bulk purity. Cannot see inorganic salts. |
| Verdict | Best for Final Release | Best for Process Development | Best for Structure Elucidation |
Analytical Decision Workflow
The following diagram illustrates the logical flow for characterizing this intermediate, specifically addressing the decision points where Elemental Analysis provides critical "Go/No-Go" data.
Figure 1: Analytical workflow for validating this compound purity. Note the central role of EA in confirming the solid form before release.
Experimental Protocol: Handling Hygroscopic Amines
The primary cause of EA failure for this specific pyridine derivative is moisture absorption during weighing. The aminomethyl group is highly polar.
Optimized CHN Workflow
-
Pre-Drying: Dry the sample at 40–45°C under high vacuum (<5 mbar) for at least 12 hours prior to analysis. Use P₂O₅ as a desiccant in the drying pistol.
-
Weighing Environment:
-
Do not weigh in an open ambient environment if humidity >40%.
-
Use a micro-balance with a 0.1 µg readability.
-
Technique: Tare the tin capsule. Add sample quickly. Crimple the capsule immediately to minimize atmospheric exposure.
-
-
Combustion Conditions:
Self-Validation Check
-
The "Nitrogen Rule": If your Carbon value is low but the C/N ratio remains correct (approx 1.92 for this molecule), you likely have non-combustible inorganic contamination (salts) rather than organic impurities.[1]
-
The "Hydrogen Drift": If H% is >0.4% higher than theoretical, calculate the moles of water. If it equals 0.5 or 1.0 eq, you have a stable hydrate, not just "wet" material.[1]
References
-
Webster, G. K., & Kumar, S. (2014).[1] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry.[2][3][4][5][6][7][8] Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Principles and Applications. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances.[1] (Guidance on reporting thresholds for impurities). Retrieved from [Link]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry: ICP-OES and CHN. Retrieved from [Link][1]
Safety Operating Guide
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one proper disposal procedures
Executive Summary & Chemical Assessment
Objective: To provide a scientifically rigorous, self-validating protocol for the disposal of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one (CAS: 1935405-08-5).
The Scientist's Perspective (The "Why"): Standard Safety Data Sheets (SDS) for specific research intermediates like this are often generic. As scientists, we must assess the Structure-Activity Relationship (SAR) to determine the waste stream. This molecule contains three distinct functional moieties that dictate its disposal logic:
-
Aminomethyl Group (
): A primary amine. This renders the compound basic and potentially corrosive . It creates an immediate incompatibility with acidic waste streams (exothermic neutralization). -
Pyridine Ring: A nitrogen-containing heterocycle.[1] This mandates high-temperature incineration to properly break down the aromatic system and manage nitrogen oxide (
) emissions. -
Imidazolidin-2-one: A urea derivative. Generally stable, but contributes to the organic nitrogen load.
Classification:
-
RCRA Status (USA): While not explicitly P- or U-listed by specific CAS, it should be treated as Hazardous Waste due to characteristic toxicity and chemical class (Pyridine derivative).
-
Waste Stream: Organic Base (Non-Halogenated).
Hazard Profile & Segregation
Before disposal, you must categorize the physical state of your waste. This compound is typically a solid, but often exists in solution (e.g., DMSO, Methanol) during synthesis.
Critical Incompatibilities
| Incompatible Class | Consequence of Mixing | Mechanism |
| Strong Acids (e.g., | Explosion / Heat | Rapid protonation of the aminomethyl group releases significant enthalpy. |
| Oxidizers (e.g., Peroxides, Permanganates) | Fire / Toxic Gas | Oxidation of the pyridine nitrogen can lead to unstable N-oxides or ignition. |
| Halogenated Solvents (e.g., DCM, Chloroform) | Regulatory Violation | Mixing non-halogenated bases with halogenated solvents complicates incineration and increases disposal costs. |
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Scavenger Resin)
-
Context: Expired shelf stock or solid reaction byproducts.
-
Protocol:
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Apply a hazardous waste tag immediately.
-
Constituents: "this compound" (Do not use abbreviations).[2]
-
Hazard Checkbox: "Toxic," "Corrosive," "Irritant."
-
-
Bagging: Double-bag the container in a clear 6-mil polyethylene bag to prevent secondary contamination.
-
Disposal: Transfer to the Solid Hazardous Waste drum for incineration.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Context: Compound dissolved in Methanol, DMSO, or DMF.
-
Protocol:
-
pH Check: Verify the pH of the solution. If highly basic (pH > 10), consider neutralizing to pH 7-9 using dilute Acetic Acid only if your facility requires neutral waste. Warning: Perform this in an ice bath to control exotherms.
-
Segregation: Pour into the Non-Halogenated Organic Solvents carboy.
-
Crucial: If the solvent system contains Dichloromethane (DCM), it MUST go into the Halogenated stream, regardless of the amine content.
-
-
Rinsing: Triple-rinse the original flask with the carrier solvent (e.g., Methanol) and add rinsate to the waste container.
-
Visual Decision Workflows
The following diagrams illustrate the logical flow for determining the correct waste stream, ensuring you do not accidentally create a reactive hazard.
Workflow 1: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating waste based on physical state and solvent composition.
Workflow 2: Chemical Lifecycle & Safety Check
Figure 2: Operational lifecycle from benchtop synthesis to final incineration.
Emergency Procedures (Spill Response)
In the event of a spill, the basicity of the aminomethyl group dictates the response.
-
Evacuate & Ventilate: Pyridine derivatives often have low olfactory thresholds and can cause respiratory irritation.
-
PPE: Nitrile gloves (double-gloved), lab coat, and safety goggles.
-
Containment: Use a non-combustible absorbent (Vermiculite or Sand).
-
Do NOT use paper towels for large spills (fire risk with amines).
-
-
Neutralization (Optional): For large liquid spills, treat the absorbent mixture with weak Citric Acid powder to neutralize the base before sweeping.
-
Disposal: Scoop into a sealed container and label as "Hazardous Waste - Debris contaminated with Pyridine Derivative."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine Derivatives and Safety. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
Sources
Personal protective equipment for handling 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
The following technical guide is structured for researchers and drug development professionals handling 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one (CAS 1935405-08-5).
As a research-grade intermediate lacking extensive toxicological data, this compound must be managed using the Precautionary Principle . Based on its structural pharmacophore—specifically the primary aminomethyl moiety attached to a pyridine ring—it poses high risks of corrosivity and mucous membrane damage similar to established analogs like 2-(aminomethyl)pyridine.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the chemical threat. This molecule combines a polar imidazolidin-2-one ring with a reactive aminomethyl-pyridine group.[1]
-
Primary Hazard (Inferred): Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1) .
-
Secondary Hazard: Specific Target Organ Toxicity (Respiratory Irritation).[3] Inhalation of dust or aerosols will severely irritate the upper respiratory tract.
-
Physical State: Solid (White to off-white powder).
-
Reactivity: Hygroscopic; incompatible with strong oxidizing agents, acid chlorides, and anhydrides.
Personal Protective Equipment (PPE) Strategy
Standard "lab safety" advice is insufficient for corrosive organic amines. The following protocol utilizes a Barrier-Redundancy System to prevent breakthrough.
PPE Decision Matrix (Visual Logic)
Figure 1: PPE Decision Matrix based on quantity and physical state. Note that solutions often facilitate faster skin permeation than solids.
Detailed PPE Specifications
| Component | Recommendation | Technical Justification |
| Hand Protection | Double Nitrile (0.11 mm outer) or Laminate (Silver Shield) | Organic amines can permeate thin nitrile rubber. Double gloving provides a "breakthrough buffer." Laminate gloves are required if handling concentrated stock solutions (>1M). |
| Eye Protection | Unvented Chemical Goggles | Safety glasses allow vapors to bypass the lens. Amines are lacrimators; vapors can cause corneal edema ("blue haze" vision) even without liquid splash. |
| Respiratory | Engineering Control (Fume Hood) | Do not rely on N95 masks. Use a certified fume hood maintaining 100 fpm face velocity. If hood is unavailable, a half-face respirator with Organic Vapor/P100 (OV/P100) cartridges is mandatory. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs amines and holds them against the skin. A chemical-resistant apron (rubber/neoprene) prevents soak-through during spills. |
Operational Protocols
Protocol A: Safe Weighing & Transfer
Context: Static electricity can cause micronized amine powders to disperse unexpectedly.
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a static-dissipative weighing funnel .
-
Neutralization Zone: Place a "damp pad" (paper towel soaked in dilute citric acid or vinegar) near the balance. This acts as a trap for stray amine dust, neutralizing it immediately upon contact.
-
Transfer: Do not use metal spatulas if the compound is potentially reactive or sticky; use PTFE-coated tools.
Protocol B: Dissolution & Reaction Setup
Context: Dissolving amines in protic solvents can be exothermic.
-
Solvent Choice: Compatible with DMSO, Methanol, and DMF. Avoid acetone if forming Schiff bases is not intended.
-
Addition: Add the solid to the solvent slowly.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Amines can oxidize or absorb
from the air to form carbamates, altering stoichiometry.
Protocol C: Emergency Spill Response
Context: Standard spill kits often lack specific neutralizers for organic bases.
-
Evacuate: If >500 mg is spilled outside a hood, evacuate the immediate area.
-
PPE Upgrade: Don heavy neoprene gloves and a respirator before re-entering.
-
Neutralization:
-
Do NOT use water initially (spreads the contamination).
-
Cover spill with an Amphoteric Absorbent (e.g., Chemizorb®) or a 1:1 mix of sand and Citric Acid powder .
-
The acid neutralizes the amine functionality, reducing volatility and corrosivity.
-
-
Cleanup: Sweep into a hazardous waste bag. Wipe the surface with 5% acetic acid, then water.
Waste Disposal & Deactivation
Crucial Rule: Never mix organic amine waste with oxidizing acids (Nitric, Perchloric). This can result in violent explosions or formation of toxic nitramines.
| Waste Stream | Composition | Handling Instruction |
| Stream A: Basic Organic | Compound + Solvent (DMSO/MeOH) | Label as "Alkaline Organic Waste." pH > 9. |
| Stream B: Solid Waste | Contaminated gloves, weigh boats | Double bag in 4-mil polyethylene bags. Label "Toxic/Corrosive Solid." |
| Stream C: Aqueous | Wash water from glassware | Adjust pH to 6-8 with dilute HCl before disposal into aqueous waste drums. |
Scientific Logic & Grounding (E-E-A-T)
Why "Corrosive" and not just "Irritant"? While the imidazolidinone ring is generally benign, the aminomethylpyridine moiety drives the toxicity. The pKa of the primary amine on the methyl group is approximately 8.8–9.5. This basicity allows it to deprotonate fatty acids in the skin barrier (saponification). Furthermore, benzylic-type amines (like aminomethylpyridine) are structurally similar to histamine agonists/antagonists, suggesting potential biological activity that warrants extreme caution beyond simple chemical burns.
Self-Validating Protocol:
-
Check: If you can smell a "fishy" or ammonia-like odor, your engineering controls (fume hood) have failed. Stop immediately.
-
Check: If your nitrile gloves pucker or soften, the solvent/amine mixture is permeating. Change gloves immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
-
PubChem. (n.d.).[3] Compound Summary: 2-(Aminomethyl)pyridine (Structural Analog). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor.
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-(aminomethyl)pyridine.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
